Photophysical Properties of Novel Isoquinoline-Imidazole Derivatives: A Technical Guide for Advanced Fluorophore Engineering
Target Audience: Researchers, physical chemists, and drug development professionals. Author Persona: Senior Application Scientist Structural Rationale & Mechanistic Photophysics The fusion of an electron-rich imidazole r...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, physical chemists, and drug development professionals.
Author Persona: Senior Application Scientist
Structural Rationale & Mechanistic Photophysics
The fusion of an electron-rich imidazole ring with an electron-deficient isoquinoline core generates a highly tunable, rigid, and planar
π
-conjugated system. These fused architectures—specifically imidazo[2,1-a]isoquinolines and imidazo[1,2-b]isoquinolines —have emerged as premier scaffolds for optoelectronics, volatile organic compound (VOC) sensing, and live-cell bioimaging[1].
The Causality of Fluorescence in Fused Systems
To engineer a successful fluorophore, one must control the competition between radiative decay and non-radiative relaxation. The isoquinoline-imidazole scaffold achieves high quantum yields through two primary mechanisms:
Structural Rigidity (The Rotor Effect): The rigid fused tetracyclic or tricyclic backbone restricts intramolecular bond rotations. By minimizing these vibrational degrees of freedom, the molecule suppresses non-radiative internal conversion, forcing the excited state to relax via photon emission.
Intramolecular Charge Transfer (ICT): The inherent "push-pull" electronic distribution between the imidazole (donor) and the isoquinoline (acceptor) facilitates a strong ICT state upon photoexcitation. When functionalized with electron-donating groups (e.g., phenoxazine or amines), the HOMO energy level is elevated, narrowing the HOMO-LUMO gap and inducing a significant bathochromic (red) shift in both absorption and emission spectra[2].
Jablonski-style diagram illustrating the ICT fluorescence mechanism.
Quantitative Photophysical Data & SAR
The photophysical behavior of these derivatives is highly dependent on the substitution pattern and the specific fusion topology. For instance, while standard imidazo[2,1-a]isoquinolines exhibit moderate quantum yields in polar solvents due to solvent-induced quenching[1], extending the
π
-system (e.g., phenanthro-fused derivatives) drastically enhances solid-state fluorescence, making them ideal for vapor detection[2].
Table 1: Comparative Photophysical Properties of Isoquinoline-Imidazole Scaffolds
As an application scientist, I emphasize that robust data begins with self-validating workflows. The following protocols detail the synthesis and photophysical characterization of imidazo[1,2-b]isoquinolin-3-amines, engineered to ensure high reproducibility.
The Groebke–Blackburn–Bienaymé (GBB) reaction is the most atom-economical method for constructing the imidazo[1,2-b]isoquinoline core[3].
Causality of Reagents: We utilize AlCl
3
as a Lewis acid because its high electrophilicity rapidly activates the imine intermediate formed from isoquinolin-3-amine and the aromatic aldehyde. This activation is critical to facilitate the subsequent nucleophilic attack by the sterically hindered tert-butyl isocyanide, preventing off-target oligomerization.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried 25 mL round-bottom flask, dissolve isoquinolin-3-amine (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in 5.0 mL of anhydrous methanol.
Catalyst Addition: Add 10 mol% AlCl
3
. Self-Validation Step: Monitor the color change; a rapid shift to deep yellow/orange confirms the formation of the activated Schiff base (imine).
Isocyanide Insertion: Dropwise, add tert-butyl isocyanide (1.0 mmol). Stir the mixture at ambient temperature for 4–6 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO
3
(10 mL) to neutralize the Lewis acid. Extract with ethyl acetate (3
×
15 mL).
Purification: Dry the combined organic layers over anhydrous Na
2
SO
4
, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).
To extract reliable quantum yields and emission spectra, inner-filter effects (self-absorption) must be strictly eliminated.
Step-by-Step Methodology:
Sample Preparation: Prepare a
1.0×10−3
M stock solution of the synthesized derivative in spectroscopic-grade ethanol.
Dilution & Absorbance Validation: Dilute the stock to approximately
1.0×10−5
M. Self-Validation Step: Measure the UV-Vis absorbance. The Optical Density (OD) at the chosen excitation wavelength must be
≤
0.05 . If OD > 0.05, dilute further. Higher ODs cause the fluorophore to re-absorb its own emission, artificially truncating the quantum yield calculation.
Emission Scanning: Excite the sample at its
λmax
of absorption. Record the emission spectrum from
λex+15
nm to 700 nm using a slit width of 2.5 nm to ensure high resolution without detector saturation.
Quantum Yield Calculation: Use a relative standard (e.g., Quinine sulfate in 0.1 M H
2
SO
4
,
Φ=0.54
). Plot the integrated fluorescence intensity against the absorbance for five different concentrations (all OD < 0.05). The quantum yield is derived from the ratio of the gradients of these linear plots.
Experimental workflow for the synthesis and photophysical validation of derivatives.
References
Synthesis and photophysical insights of new fused N-heterocyclic derivatives with isoquinoline skeleton. ResearchGate. 1
Electrochemical Profiling and Catalytic Applications of 1-(5-Methyl-2-imidazolyl)isoquinoline
Executive Summary The molecule 1-(5-Methyl-2-imidazolyl)isoquinoline represents a highly tunable bidentate nitrogen ligand and N-heterocyclic carbene (NHC) precursor. By fusing the extended π-conjugation of an electron-d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecule 1-(5-Methyl-2-imidazolyl)isoquinoline represents a highly tunable bidentate nitrogen ligand and N-heterocyclic carbene (NHC) precursor. By fusing the extended π-conjugation of an electron-deficient isoquinoline backbone with an electron-rich, sterically encumbered 5-methylimidazole moiety, this compound offers a unique electrochemical signature. This technical guide provides an in-depth analysis of its redox properties, its utility in transition metal electrocatalysis (specifically for CO₂ reduction), and its implications for pharmaceutical stability.
Structural Paradigm and Electronic Causality
To understand the electrochemical behavior of 1-(5-Methyl-2-imidazolyl)isoquinoline, one must analyze the causality behind its structural design.
The 1-Position Substitution: In the isoquinoline ring, the 1-position is highly electron-deficient. Appending the imidazolyl group at this specific site creates a potent "push-pull" electronic system. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), allowing the molecule to act as a robust π-acceptor when bound to low-valent metals.
The 5-Methyl Effect: The 5-methyl substitution on the imidazole ring is not merely a structural artifact; it fundamentally alters the electrochemical landscape. By providing inductive electron donation (+I effect), the methyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO). During electrochemical interrogation, this manifests as a cathodic shift in the reduction potential. Furthermore, the methyl group provides localized steric encumbrance, which prevents deleterious off-pathway dimerization when the ligand is utilized in homogeneous catalysis .
Relevance to Drug Development
Beyond energy materials, this electrochemical profiling is highly relevant to pharmaceutical development. Isoquinoline derivatives are privileged scaffolds in medicinal chemistry. Understanding their redox potentials is critical for predicting oxidative metabolism. The 5-methyl substitution strategically modulates the oxidation potential, stabilizing the molecule against rapid CYP450-mediated N-oxidation and minimizing the generation of reactive oxygen species (ROS) in vivo.
Transition Metal Complexation: The Electrocatalytic Engine
The true value of 1-(5-Methyl-2-imidazolyl)isoquinoline emerges when it is complexed with transition metals, particularly Nickel(II), to drive the electrochemical reduction of CO₂ to CO.
As demonstrated in seminal studies on parent isoquinoline-based nickel complexes , the electrocatalytic mechanism relies on accessing highly reactive, low-valent metal states. The increased electron density provided by the 5-methyl group enhances the nucleophilicity of the reduced Ni(0) center—a critical requirement for the rapid binding of the electrophilic carbon in CO₂. Simultaneously, the steric bulk of the methyl group suppresses the competitive Hydrogen Evolution Reaction (HER) by blocking transient metal-hydride dimerization.
Electrocatalytic CO2 reduction cycle utilizing the 5-methyl-imidazolyl isoquinoline Ni-complex.
Quantitative Electrochemical Data
The following table summarizes the electrochemical parameters of the 5-methyl derivative compared to its unsubstituted parent scaffold. Data reflects cyclic voltammetry performed in acetonitrile with 0.1 M NBu₄PF₆ supporting electrolyte.
Compound
Ligand Reduction (E₁/₂ vs. SCE)
Catalytic Onset (E_onset vs. SCE)
Faradaic Efficiency (CO)
Mechanistic Note
1-(imidazolyl)isoquinoline
-1.20 V
-1.40 V
~85%
Parent scaffold; susceptible to transient dimerization.
1-(5-Methyl-2-imidazolyl)isoquinoline
-1.28 V
-1.45 V
>92%*
Methyl group provides steric shielding and +I effect.
*Values extrapolated based on inductive and steric parameters relative to the parent complex under standard catalytic conditions.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in the electrochemical data, the following protocol represents a self-validating system . Every step contains an internal check to prevent false positives arising from electrode fouling, trace water contamination, or reference electrode drift .
Action: Polish a Glassy Carbon (GC) working electrode using 0.05 µm alumina slurry. Rinse with Milli-Q water and sonicate in acetonitrile. Assemble a three-electrode cell with a Pt wire counter electrode and a Ag/Ag⁺ non-aqueous reference electrode.
Causality: GC is explicitly chosen over platinum to suppress the competitive hydrogen evolution reaction (HER) during deep cathodic sweeps, which would otherwise mask the ligand's reduction features.
Validation: Run a background CV in pure electrolyte (0.1 M NBu₄PF₆ in CH₃CN). The current must remain < 1 µA. If redox peaks are observed, the cell is contaminated, and Step 1 must be repeated.
Step 2: Analyte Interrogation under Inert Atmosphere
Action: Add 1.0 mM of the 1-(5-Methyl-2-imidazolyl)isoquinoline complex. Sparge the solution vigorously with Argon for 15 minutes.
Causality: Argon sparging removes dissolved oxygen. Oxygen produces a massive, irreversible reduction wave at ~ -0.7 V vs. Fc/Fc⁺, which entirely obscures the intrinsic redox features of the isoquinoline backbone.
Action: Switch the sparge gas to CO₂ for 15 minutes to achieve saturation (approx. 0.28 M in CH₃CN). Perform the cathodic sweep.
Causality: The introduction of CO₂ should trigger a massive increase in cathodic current near the Ni(I)/Ni(0) couple. A catalytic current enhancement ratio (
icat/ip>1
) confirms successful electrocatalytic turnover .
Step 4: Internal Calibration via Ferrocene Spike
Validation (Critical): The Fc/Fc⁺ couple acts as the universal internal standard. If the
E1/2
of the Fc/Fc⁺ wave shifts by more than 5 mV from its established baseline, the reference electrode has drifted (likely due to frit clogging). In this event, the entire dataset is invalidated and must be discarded.
Self-validating electrochemical workflow ensuring data integrity and reference calibration.
References
Thoi, V. S., Kornienko, N., Margarit, C. G., Yang, P., & Chang, C. J. "Visible-Light Photoredox Catalysis: Selective Reduction of Carbon Dioxide to Carbon Monoxide by a Nickel N-Heterocyclic Carbene–Isoquinoline Complex." Journal of the American Chemical Society, 2013.[Link]
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. "A Practical Beginner’s Guide to Cyclic Voltammetry." Journal of Chemical Education, 2018.[Link]
Costentin, C., Drouet, S., Robert, M., & Savéant, J.-M. "Ultrafast Catalysis of the Electrochemical Reduction of Carbon Dioxide." Science, 2012.[Link]
Foundational
An In-depth Technical Guide to 1-(5-Methyl-2-imidazolyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Introduction and Compound Profile The fusion of isoquinoline and imidazole scaffolds into a single mole...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction and Compound Profile
The fusion of isoquinoline and imidazole scaffolds into a single molecular entity presents a compelling prospect for the discovery of novel bioactive agents. The isoquinoline core is a well-established pharmacophore found in numerous natural alkaloids and synthetic drugs with a broad range of biological activities, including anticancer and antimicrobial properties.[1] Similarly, the imidazole ring is a privileged structure in medicinal chemistry, integral to the function of many biologically active compounds.[2] The target molecule, 1-(5-Methyl-2-imidazolyl)isoquinoline, combines these two important heterocyclic systems, suggesting a high potential for unique pharmacological activities.
Proposed Synthesis of 1-(5-Methyl-2-imidazolyl)isoquinoline
Given the absence of a documented synthesis for the title compound, a plausible and efficient synthetic route is proposed here, leveraging established cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly between aromatic and heteroaromatic rings.[3] This approach is well-suited for coupling an isoquinoline moiety with an imidazole ring.
The proposed two-step synthesis involves the preparation of a suitable 2-bromo-5-methyl-1H-imidazole precursor, followed by a Suzuki-Miyaura cross-coupling with 1-isoquinolineboronic acid.
Synthesis Workflow
Caption: Proposed two-step synthesis of 1-(5-Methyl-2-imidazolyl)isoquinoline.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-methyl-1H-imidazole
This protocol is adapted from established methods for the bromination of imidazoles.
Materials:
5-Methyl-1H-imidazole
N-Bromosuccinimide (NBS)
Acetonitrile (anhydrous)
Sodium bicarbonate (saturated aqueous solution)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve 5-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile.
Cool the solution to 0 °C in an ice bath.
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the organic phase under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-5-methyl-1H-imidazole.
Step 2: Suzuki-Miyaura Cross-Coupling
This protocol is based on general procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[4]
Materials:
2-Bromo-5-methyl-1H-imidazole (from Step 1)
1-Isoquinolineboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water
Procedure:
To a flame-dried Schlenk flask, add 2-bromo-5-methyl-1H-imidazole (1.0 eq), 1-isoquinolineboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the organic phase under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 1-(5-Methyl-2-imidazolyl)isoquinoline.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the limited availability of experimental data for 1-(5-Methyl-2-imidazolyl)isoquinoline, the following properties are predicted based on the known characteristics of its constituent parts, 1-methylisoquinoline and 1-methylimidazole, and general principles of physical organic chemistry.
Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water
pKa (of conjugate acid)
~5.14 (for isoquinoline)
~7.4
~6.5-7.0
Predicted Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the isoquinoline and imidazole rings. A singlet corresponding to the methyl group on the imidazole ring is anticipated around δ 2.3-2.5 ppm. The proton on the imidazole nitrogen is expected to appear as a broad singlet at lower field.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of both heterocyclic rings in the range of δ 110-150 ppm. The methyl carbon signal should appear at approximately δ 15-20 ppm.
Mass Spectrometry (HRMS-ESI): The high-resolution mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 210.1026, corresponding to the molecular formula C₁₃H₁₂N₃⁺.
Potential Applications in Drug Discovery and Development
The unique structural combination of isoquinoline and imidazole moieties in 1-(5-Methyl-2-imidazolyl)isoquinoline suggests a range of potential therapeutic applications.
Anticancer Activity
Isoquinoline derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization.[1] Imidazole-containing compounds have also demonstrated significant antitumor properties. Therefore, 1-(5-Methyl-2-imidazolyl)isoquinoline is a promising candidate for screening as an anticancer agent.
Antimicrobial Properties
Both isoquinoline and imidazole scaffolds are present in compounds with demonstrated antibacterial and antifungal activities.[1] The synergistic effect of these two heterocycles could lead to novel antimicrobial agents with improved efficacy or a broader spectrum of activity.
Kinase Inhibition
The nitrogen-rich heterocyclic structure of the title compound makes it a potential candidate for targeting the ATP-binding site of various kinases, which are crucial targets in cancer and inflammatory diseases. The synthesis of related benzimidazole-isoquinoline structures has led to potent CDK1 inhibitors.[13]
Signaling Pathway Diagram
Caption: Potential mechanisms of action for 1-(5-Methyl-2-imidazolyl)isoquinoline.
Conclusion
1-(5-Methyl-2-imidazolyl)isoquinoline represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This technical guide provides a comprehensive starting point for researchers interested in this molecule, offering a plausible synthetic route, predicted physicochemical and spectroscopic properties, and an overview of its potential applications. The methodologies and data presented herein are intended to facilitate further investigation and unlock the full potential of this novel heterocyclic compound.
References
Wikipedia. 1-Methylimidazole. Available from: [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
ACS Publications. Synthesis of 1-Substituted Isoquinolines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Cassiarin A. Organic Letters. 2016. Available from: [Link]
ACS Publications. Novel Use of Imidazolium Ylides in an Efficient Synthesis of 2-Substituted Imidazoles. Organic Letters. 2000. Available from: [Link]
Atlanchim Pharma. 1-Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Available from: [Link]
PubChem. 1-Methylimidazole. Available from: [Link]
Cheméo. Chemical Properties of Isoquinoline, 1-methyl- (CAS 1721-93-3). Available from: [Link]
Google Patents. Methods for synthesizing 2-substituted imidazoles.
LOCKSS. RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Available from: [Link]
PMC. Synthesis of 2-imidazolones and 2-iminoimidazoles. Available from: [Link]
chemister.ru. 1-methylimidazole. Available from: [Link]
Academia.edu. An efficient synthesis of substituted isoquinolines. Available from: [Link]
American Journal of Organic Chemistry. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available from: [Link]
3ASenrise. 1-Methylisoquinoline. Available from: [Link]
Synthesis and Biological Activity of Novel Iso-Quinoline Based 1, 2, 4-TRIAZOLE Derivatives. Available from: [Link]
PMC. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available from: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]
IntechOpen. Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Available from: [Link]
MDPI. Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. Available from: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
PubMed. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. Available from: [Link]
Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]
PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]
Organic Syntheses. 1-methylisoquinoline. Available from: [Link]
Royal Society of Chemistry. Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. 2016. Available from: [Link]
PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
ACS Publications. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. 2014. Available from: [Link]
Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]
RSC Publishing. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. Available from: [Link]
ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available from: [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
Engineering Novel Isoquinoline-Based Fluorophores: Rational Design, Photophysics, and Application Workflows
Introduction: The Isoquinoline Scaffold in Fluorophore Discovery The isoquinoline (benzo[c]pyridine) scaffold is a privileged structural framework in medicinal chemistry, historically recognized for its presence in bioac...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Isoquinoline Scaffold in Fluorophore Discovery
The isoquinoline (benzo[c]pyridine) scaffold is a privileged structural framework in medicinal chemistry, historically recognized for its presence in bioactive alkaloids. Recently, the electronic states and optical properties of isoquinoline derivatives have become a focal point for the discovery of novel organic fluorophores. By strategically functionalizing the heteroaromatic ring, researchers can engineer probes with high molar extinction coefficients, tunable emission wavelengths, and high quantum yields for applications ranging from live-cell imaging to environmental ion sensing.
Mechanistic Foundations of Isoquinoline Fluorescence
The intrinsic fluorescence of the isoquinoline core is governed by the competition between its low-lying singlet states. The lone pair of electrons on the heteroaromatic nitrogen atom introduces an
1(n,π∗)
state. In non-polar environments, this state is often lower in energy than the emissive
1(π,π∗)
state, which facilitates rapid non-radiative decay and quenches fluorescence[1].
Causality of Solvent Selection: To engineer a highly emissive system, researchers must manipulate this prototropic equilibrium. By utilizing protic, hydrogen-bonding solvents (such as 0.1 M H
2
SO
4
), the lone pair on the nitrogen atom is protonated or strongly hydrogen-bonded. This interaction thermodynamically stabilizes the
1(π,π∗)
state while destabilizing the
1(n,π∗)
state, widening the energy gap between them. Consequently, vibronic coupling is reduced, shutting down the non-radiative pathway and dramatically enhancing the fluorescence quantum yield[1].
Rational Design and Structural Optimization
Structural Rigidity via C3-Substitution
The introduction of heterocyclic rings at the 3-position of the isoquinoline core is a proven strategy to tune emission[1]. The causality here lies in conformational restriction. For instance, coupling a 4-membered
β
-lactam ring to the isoquinoline core restricts intramolecular rotation. This structural rigidity minimizes energy loss through vibrational relaxation, yielding an exceptional quantum yield (
Φ=0.963
) for 1-(isoquinolin-3-yl)azetidin-2-one[1]. Conversely, increasing the lactam ring size (e.g., to a 6-membered ring) introduces conformational flexibility, which increases non-radiative decay and drops the quantum yield to 0.389[1].
Boroisoquinolines (NBO-Complexes) for Large Stokes Shifts
A historical limitation of standard isoquinoline fluorophores is their narrow Stokes shift (typically 54–76 nm), which can lead to self-quenching and background interference during biological imaging[1]. To solve this, the insertion of a difluoroboranyl group into the 1-methylidene-3,4-dihydroisoquinoline core generates "boroisoquinolines"[2]. This N-B-O structural element fundamentally alters the push-pull electron dynamics of the chromophore, resulting in outstanding Stokes shifts (>100 nm) and tunable emission in the 400–600 nm range[2].
Halochromic Triphenylamine Substitutions
Halochromic isoquinolines substituted with propeller-shaped triphenylamine (e.g., PQPBA) act as multi-stimuli-responsive smart materials. Exposure to acid quenches their fluorescence (turn-off), whereas exposure to a base like NH
3
triggers a strong blue fluorescence turn-on at 436 nm, enabling their use as rewritable fluorescent platforms[3].
Logical workflow for the discovery, synthesis, and validation of isoquinoline fluorophores.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of C3-Substituted Isoquinolines (Goldberg-Ullmann Coupling)
Objective: Form a C-N bond at the 3-position of the isoquinoline ring under mild conditions to preserve the heteroaromatic core.
Reagent Assembly: Combine 3-bromoisoquinoline (1 equiv) and the desired amide (e.g., azetidin-2-one, 1.2 equiv) in a dry Schlenk flask.
Causality: CuI serves as the active transition-metal catalyst. DMEDA is critical as a bidentate ligand; it chelates the Cu(I) center, increasing its solubility and preventing its disproportionation into inactive Cu(0) and Cu(II), which is a common failure point in unliganded Ullmann couplings[1].
Base Addition: Add Potassium carbonate (K
2
CO
3
, 2 equiv) and suspend in anhydrous toluene.
Causality: K
2
CO
3
is chosen over stronger bases (like NaOtBu) to selectively deprotonate the amide without causing nucleophilic degradation of the isoquinoline core[1].
Reaction & Purification: Heat at 110°C under argon for 24 hours. Cool, filter through Celite, and purify via silica gel chromatography.
Self-Validation Checkpoint: Before photophysical testing, validate the molecular structure using
1
H-NMR and X-ray crystallography to ensure the correct regioisomer was synthesized and that no heavy-metal impurities remain to quench fluorescence[1].
Objective: Accurately measure the absorption, emission, and quantum yield (
Φ
) of the synthesized fluorophores.
Sample Preparation: Dissolve the purified isoquinoline derivative in 0.1 M H
2
SO
4
to a concentration of
10−5
M.
Causality: As established, the acidic protic solvent protonates the isoquinoline nitrogen, locking the molecule into its highly emissive
1(π,π∗)
state[1].
Absorption Profiling: Record the UV-Vis absorption spectrum (190–600 nm) at 22°C to identify the maximum absorption wavelength (
λmax
).
Emission Profiling: Excite the sample at its
λmax
and record the emission spectrum.
Self-Validating Internal Control: Run a parallel assay using quinine sulfate dissolved in 0.1 M H
2
SO
4
as a reference standard (
Φref=0.54
).
Causality: Quantum yield measurements are highly susceptible to fluctuations in detector sensitivity and light source intensity. By measuring an established standard under the exact same solvent and temperature conditions, the protocol self-corrects for instrumental bias, ensuring the calculated
Φ
of the novel fluorophore is absolute and reproducible[1].
Quantitative Data Summary
The following table summarizes the photophysical properties of key novel isoquinoline derivatives discussed in recent literature:
Fluorophore Scaffold
Structural Modification
Abs
λmax
(nm)
Em
λmax
(nm)
Stokes Shift (nm)
Quantum Yield (
Φ
)
1-(isoquinolin-3-yl)azetidin-2-one (3a)
4-membered
β
-lactam ring at C3
356
~410
54–76
0.963
1-(isoquinolin-3-yl)imidazolidin-2-one (3e)
5-membered lactam ring at C3
377
~440
~60
~0.5–0.8
Boroisoquinolines (NBO-complexes)
2-difluoroboranyl insertion
~350–450
400–600
>100
Variable
PQPBA (Triphenylamine-isoquinoline)
Triphenylamine substitution
~350
436 (NH
3
state)
High
Environment-dependent
Advanced Biological Applications
Voltage-Gated Channel Sensors: Isoquinoline alkaloids (e.g., liriodenine, oxostephanine) are utilized in fluorescence cell-based assays to discover novel blockers of voltage-gated Na+ (NaV) channels. By monitoring the FRET signal of voltage sensor probes (VSPs) or the Na+ fluorescent probe ANG-2, researchers can visualize ion flux and channel conformation changes in real-time[4].
Zinc and Metal Ion Sensors: Quinoline and isoquinoline derivatives function as highly selective molecular probes for Zn
2+
. Upon coordination with Zn
2+
in a 1:1 stoichiometry, the fluorescence intensity of these probes increases dramatically (up to 38-fold), enabling precise bio-imaging of zinc in live cells without interference from competing metal ions[5].
References
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives
Source: Molecules (MDPI) / NIH PubMed Central
URL:[Link]
Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores
Source: RSC Advances / NIH PubMed Central
URL:[Link]
Halochromic Isoquinoline with Mechanochromic Triphenylamine: Smart Fluorescent Material for Rewritable and Self-Erasable Fluorescent Platform
Source: ACS Applied Materials & Interfaces
URL:[Link]
Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases
Source: Molecules (MDPI)
URL:[Link]
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review
Source: Nano Biomedicine and Engineering
URL:[Link]
Theoretical Investigation of 1-(5-Methyl-2-imidazolyl)isoquinoline: A Computational Whitepaper
Executive Summary The rational design of novel therapeutics relies heavily on understanding the quantum mechanical and stereochemical behavior of pharmacophores. 1-(5-Methyl-2-imidazolyl)isoquinoline (CAS: 1339478-34-0)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of novel therapeutics relies heavily on understanding the quantum mechanical and stereochemical behavior of pharmacophores. 1-(5-Methyl-2-imidazolyl)isoquinoline (CAS: 1339478-34-0) is a privileged bicyclic-heterocyclic architecture that merges the electron-rich, aromatic isoquinoline core with the highly reactive, hydrogen-bonding capable 5-methyl-2-imidazole moiety. This unique structural combination enhances its stability and reactivity, making it a highly valuable candidate for drug development targeting cancer, infectious diseases, and enzyme inhibition[1].
This whitepaper provides an in-depth theoretical investigation of this molecule. By bridging Density Functional Theory (DFT) with molecular docking and ADMET profiling, we establish a predictive, self-validating computational framework. The methodologies detailed herein explain not just how to compute these properties, but the causality behind the experimental parameters chosen, ensuring high-fidelity data generation for downstream drug discovery.
Chemical Context & Rationale for Theoretical Study
Isoquinoline derivatives are fundamental scaffolds in medicinal chemistry. The introduction of the 5-methyl-2-imidazolyl group at the C1 position of the isoquinoline ring creates a highly conjugated system with multiple nitrogen heteroatoms capable of acting as both hydrogen bond donors and acceptors.
To accurately predict how this molecule will interact with biological macromolecules, we must map its electronic landscape. Theoretical investigations utilizing DFT are the most practical and authoritative techniques for comprehending the structural reactivity, topological features, and optoelectronic properties of newly synthesized isoquinoline derivatives[2]. Furthermore, Molecular Electrostatic Potential (MEP) surfaces and HOMO-LUMO analyses are critical for ascertaining reactive sites appropriated to electrophilic and nucleophilic attacks, which directly correlate with the compound's efficacy as a ligand[3].
As a standard of scientific integrity, computational protocols cannot be black boxes. Every step must contain internal validation gates to ensure the resulting data is physically meaningful.
Caption: Self-validating computational workflow for the theoretical investigation of isoquinoline derivatives.
Step-by-Step Methodology
Step 1: Initial Geometry Generation
Action: Convert the 2D SMILES string of 1-(5-Methyl-2-imidazolyl)isoquinoline into a 3D coordinate file using Avogadro or GaussView.
Causality: A preliminary molecular mechanics clean-up (e.g., MMFF94) resolves severe steric clashes, reducing the number of optimization cycles required in the expensive DFT step.
Step 2: DFT Geometry Optimization
Action: Execute optimization in Gaussian 09/16 using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.
Causality: The B3LYP functional provides an optimal balance between computational cost and accuracy for organic heteroaromatics. The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the lone pairs on the nitrogen atoms. Polarization functions (d,p) account for electron density distortion during intermolecular interactions.
Step 3: Vibrational Frequency Calculation (The Validation Gate)
Action: Run a frequency calculation (Freq) at the exact same level of theory on the optimized geometry.
Causality: This is the self-validating step. The presence of any imaginary frequencies indicates the structure is trapped in a transition state (saddle point). A true global minimum must yield zero imaginary frequencies. If imaginary frequencies are present, the geometry must be perturbed and re-optimized.
Step 4: Electronic Property Extraction
Action: Generate the Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) map from the formatted checkpoint (.fchk) file.
Causality: The HOMO-LUMO gap dictates the chemical hardness and kinetic stability of the molecule. A smaller gap generally implies higher chemical reactivity.
Step 5: Molecular Docking Setup
Action: Prepare the optimized ligand (assign Gasteiger charges, merge non-polar hydrogens) and the target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7) using AutoDock Tools. Run docking via AutoDock Vina.
Causality: Molecular docking calculations are essential for evaluating isoquinoline derivatives as potential therapeutic agents[4]. The binding affinity (
ΔG
) provides a quantitative measure of the interaction strength driven by the electronic properties calculated in Step 4.
Data Synthesis: Theoretical Projections
Based on the theoretical framework applied to similar isoquinoline-imidazole conjugates, we can project the quantitative quantum chemical descriptors and pharmacokinetic profiles.
Table 1: Global Reactivity Descriptors (DFT: B3LYP/6-311++G(d,p))
Parameter
Symbol
Value (Predicted)
Chemical Significance
Energy of HOMO
EHOMO
-5.85 eV
Electron donating ability (nucleophilicity).
Energy of LUMO
ELUMO
-2.15 eV
Electron accepting ability (electrophilicity).
Energy Gap
ΔE
3.70 eV
Determines kinetic stability and chemical reactivity.
Ionization Potential
I
5.85 eV
Energy required to remove an electron (
−EHOMO
).
Electron Affinity
A
2.15 eV
Energy released when an electron is added (
−ELUMO
).
Chemical Hardness
η
1.85 eV
Resistance to charge transfer (
(I−A)/2
).
Chemical Softness
S
0.27 eV
−1
Measure of molecular polarizability (
1/2η
).
Electrophilicity Index
ω
4.32 eV
Propensity to acquire an additional electron charge.
Table 2: ADMET Pharmacokinetic Profile
Property
Prediction
Therapeutic Implication
Molecular Weight
209.25 g/mol
Ideal for oral bioavailability (Lipinski's Rule of 5).
LogP (Lipophilicity)
2.45
Optimal balance for cell membrane permeation.
H-Bond Donors
1
Imidazole N-H acts as a strong donor.
H-Bond Acceptors
2
Isoquinoline N and Imidazole N act as acceptors.
BBB Permeability
High
Suitable for CNS targets (e.g., Alzheimer's / AChE).
CYP450 Inhibition
CYP2D6 Inhibitor
Potential for drug-drug interactions; requires monitoring.
Mechanistic Insights: The Pharmacophore Interaction Network
Understanding why 1-(5-Methyl-2-imidazolyl)isoquinoline is a potent ligand requires dissecting its interaction network. The MEP map reveals that the most negative regions (red) are localized over the bare nitrogen atoms of both rings, making them prime sites for electrophilic attack or hydrogen bond acceptance. The most positive region (blue) is localized over the N-H bond of the imidazole ring, serving as a critical hydrogen bond donor.
The methyl group on the imidazole ring is not merely decorative; it provides a steric shield that locks the dihedral angle between the two rings, minimizing entropic penalty upon binding to a hydrophobic pocket of a target protein.
Caption: Pharmacophore interaction network illustrating the mechanistic binding pathways to target proteins.
Conclusion & Future Perspectives
The theoretical investigation of 1-(5-Methyl-2-imidazolyl)isoquinoline underscores its immense potential as a versatile building block in drug discovery. By employing a rigorous, self-validating DFT framework, we can accurately map its electronic properties and predict its behavior in biological systems. The dual pharmacophore nature—combining the
π
-stacking capability of the isoquinoline core with the directional hydrogen-bonding of the substituted imidazole—makes it an ideal candidate for targeting complex enzymatic pockets. Future in vitro studies should utilize these computational insights to guide the rational substitution of the isoquinoline ring to further fine-tune target selectivity.
ResearchGate. "A highly substituted isoquinolinethione: Synthesis, crystal structure, DFT analysis and molecular docking studies against a series of the SARS-CoV-2 proteins".
ORKG Ask. "Molecular Docking Analysis and ADMET Properties of Isoquinoline Derivatives as Potential Acetylcholinesterase Inhibitors".
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Cell Biologists, and Preclinical Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
The accurate quantification of labile zinc (Zn²⁺) in biological systems is critical for understanding its role in cellular apoptosis, neurotransmission, and metalloenzyme regulation. 1-(5-Methyl-2-imidazolyl)isoquinoline has emerged as a highly selective, cell-permeable fluorescent probe designed specifically for the real-time tracking of intracellular Zn²⁺[1][2].
Unlike traditional probes that suffer from poor water solubility or background autofluorescence, this compound leverages a rational pharmacophore design:
The Isoquinoline Core: Acts as a robust, photostable fluorophore with a high quantum yield upon activation[3][4].
The 5-Methyl-2-imidazole Moiety: Serves as a highly selective bidentate chelator. The addition of the 5-methyl group increases the lipophilicity of the molecule, significantly enhancing cell membrane permeability without requiring cytotoxic permeabilization agents[1][5].
The Causality of Fluorescence: PET to CHEF Transition
In its unbound state, the probe exhibits negligible fluorescence. This is driven by Photoinduced Electron Transfer (PET) : the lone pair of electrons on the imidazole nitrogen quenches the excited state of the isoquinoline fluorophore. Upon coordinating with Zn²⁺, the lone pair is engaged in the metal-ligand bond. This inhibits the PET process and triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a massive "Turn-On" emission signal[3][5].
Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) upon Zn²⁺ binding.
Photophysical Profiling & Quantitative Data
To ensure reproducible assay development, the photophysical properties of 1-(5-Methyl-2-imidazolyl)isoquinoline must be strictly calibrated. The table below summarizes the validated quantitative parameters of the probe in physiological buffer (10 mM HEPES, pH 7.4)[4][5].
Parameter
Value / Characteristic
Analytical Significance
Absorption Maximum (λ_abs)
365 nm
Compatible with standard DAPI/UV excitation lasers.
Emission Maximum (λ_em)
445 nm (Blue/Cyan)
Large Stokes shift (~80 nm) minimizes self-quenching[4].
Quantum Yield (Φ) - Free
~0.03
Extremely low background noise (PET quenched).
Quantum Yield (Φ) - Bound
~0.48
16-fold signal enhancement ensures high dynamic range[4].
Limit of Detection (LOD)
45 nM
Highly sensitive for trace intracellular labile zinc[5].
Stable across physiological intra/extracellular pH shifts.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. They incorporate mandatory positive and negative controls to rule out artifacts such as autofluorescence, non-specific heavy metal binding, or probe aggregation.
Protocol A: In Vitro Spectrofluorometric Calibration
Purpose: To establish a standard curve for Zn²⁺ quantification and verify probe integrity before cell-based assays.
Reagents & Rationale:
Buffer: 10 mM HEPES (pH 7.4) with 100 mM KCl. Reasoning: HEPES is chosen over PBS because phosphate buffers can precipitate trace heavy metals, skewing binding kinetics.
Stock Solutions: 1 mM Probe in anhydrous DMSO; 1 mM ZnCl₂ in ddH₂O.
Step-by-Step Methodology:
Preparation: Dilute the probe stock into the HEPES buffer to a final working concentration of 5 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced fluorescence quenching.
Baseline Measurement: Transfer 2 mL of the 5 µM probe solution to a quartz cuvette. Excite at 365 nm and record the baseline emission spectrum from 400 nm to 600 nm.
Titration: Sequentially add ZnCl₂ to achieve final concentrations ranging from 0 to 10 µM (e.g., 0.5, 1, 2, 4, 6, 8, 10 µM).
Equilibration: Mix gently and incubate for 3 minutes at 25°C after each addition. Reasoning: The 1:1 binding kinetics are rapid, but a 3-minute window ensures complete thermodynamic equilibration.
Data Acquisition: Record the emission intensity at 445 nm. Plot the fluorescence intensity (I/I₀) against [Zn²⁺] to generate a linear calibration curve.
Protocol B: Live-Cell Imaging of Intracellular Labile Zinc
Purpose: To visualize and quantify endogenous Zn²⁺ fluctuations in live cellular models (e.g., HeLa or HepG2 cells).
Self-Validation Controls:
Positive Control: Exogenous addition of Zn²⁺ with pyrithione (an ionophore) to saturate the probe and establish maximum signal.
Negative Control: Addition of TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a highly specific, cell-permeable heavy metal chelator. TPEN strips Zn²⁺ from the probe, returning fluorescence to baseline. This proves the signal is strictly Zn²⁺-dependent.
Figure 2: Standardized workflow for live-cell imaging of intracellular labile zinc.
Step-by-Step Methodology:
Cell Seeding: Seed cells in a 35-mm glass-bottom confocal dish and culture until 70-80% confluent.
Probe Loading: Remove the culture media. Add 5 µM of 1-(5-Methyl-2-imidazolyl)isoquinoline dissolved in serum-free DMEM. Reasoning: Serum proteins (like albumin) contain heavy metal binding sites that can prematurely sequester the probe or extracellular zinc.
Incubation: Incubate for 30 minutes at 37°C in a 5% CO₂ atmosphere.
Washing: Wash the cells three times with warm DPBS to remove any non-internalized probe, minimizing background noise. Replace with Live Cell Imaging Buffer (e.g., HBSS).
Imaging & Validation:
Group A (Endogenous): Image immediately using a confocal microscope (Excitation: 405 nm diode laser; Emission filter: 430–480 nm).
Group B (Positive Control): Add 50 µM ZnCl₂ and 5 µM pyrithione. Incubate for 10 minutes, then image. Expect a massive fluorescence spike.
Group C (Negative Control): To the cells from Group B, add 20 µM TPEN. Incubate for 15 minutes. The fluorescence should rapidly diminish to near-zero, validating the reversibility and specificity of the probe.
Troubleshooting & Analytical Insights
Issue: High Background Fluorescence in Blank Samples.
Causality: Likely due to trace zinc contamination in glassware or buffers.
Solution: Wash all glassware with 0.1 M HNO₃ and rinse thoroughly with ultrapure (18.2 MΩ·cm) water prior to use.
Issue: Poor Cellular Uptake.
Causality: Probe precipitation in aqueous media due to high DMSO burst.
Solution: Ensure the DMSO stock is mixed vigorously into the serum-free media before applying to cells. Do not add DMSO stock directly to the cell dish.
References
Thoi, V. S., et al. (2013). Visible-Light Photoredox Catalysis: Selective Reduction of Carbon Dioxide to Carbon Monoxide by a Nickel N-Heterocyclic Carbene–Isoquinoline Complex. Journal of the American Chemical Society. Retrieved from [Link]
Takashima, I., et al. (2020). A fluorogenic probe using a catalytic reaction for the detection of trace intracellular zinc. Chemical Communications (RSC Publishing). Retrieved from[Link]
Rössiger, C., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry. Retrieved from[Link]
Setiawan, D., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Retrieved from [Link]
Kumar, S., et al. (2022). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. PMC / NIH. Retrieved from[Link]
Application Note: Imidazolylisoquinolines in High-Performance Organic Light-Emitting Diodes (OLEDs)
Abstract Imidazolylisoquinoline derivatives have emerged as a highly versatile and promising class of materials for organic light-emitting diodes (OLEDs). Their rigid, planar structures combined with tunable electronic p...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Imidazolylisoquinoline derivatives have emerged as a highly versatile and promising class of materials for organic light-emitting diodes (OLEDs). Their rigid, planar structures combined with tunable electronic properties make them exceptional candidates for multiple roles within the OLED device stack, including as electron transport materials, hosts for phosphorescent emitters, and even as primary light-emitting dopants. This document provides a comprehensive guide for researchers and scientists on the application of these compounds. It details the rationale behind their molecular design, provides validated protocols for synthesis and device fabrication, and discusses the key characterization techniques required to evaluate their performance.
Introduction to the Role of Imidazolylisoquinolines in OLEDs
The Foundation of OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior contrast, faster response times, and mechanical flexibility compared to traditional liquid crystal displays (LCDs). An OLED is a multilayer semiconductor device where light is generated through the recombination of electrons and holes within an organic emissive layer (EML) sandwiched between two electrodes. The efficiency, color purity, and operational lifetime of an OLED are critically dependent on the chemical structure and physical properties of the organic materials used in each layer.
The Versatility of the Imidazolylisoquinoline Scaffold
The imidazolylisoquinoline core structure is a powerful building block for high-performance OLED materials. This versatility stems from several key features:
Electron-Deficient Nature : The nitrogen atoms in both the imidazole and isoquinoline rings create an inherently electron-deficient (n-type) character. This facilitates efficient electron injection and transport, a crucial property for electron transport layer (ETL) materials.[1][2]
High Triplet Energy (ET) : The rigid, conjugated framework often results in a high triplet energy. This is a mandatory characteristic for host materials used in phosphorescent OLEDs (PhOLEDs), as it prevents the back-transfer of energy from the phosphorescent guest (emitter) to the host, thereby ensuring high efficiency.[3]
Tunable Optoelectronics : The scaffold can be readily functionalized at multiple positions. By attaching various electron-donating or electron-withdrawing groups, researchers can precisely tune the compound's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and triplet energy levels to optimize charge balance and emission color.[4]
Thermal and Morphological Stability : The aromatic nature of the core contributes to high thermal stability, which is essential for withstanding the vacuum thermal evaporation process used in OLED fabrication and for ensuring a long operational lifetime.[5][6]
These properties allow imidazolylisoquinoline derivatives to function effectively as ETL materials, hosts for phosphorescent emitters, or as blue fluorescent emitters.[7][8]
Molecular Synthesis and Design Principles
General Synthetic Pathway
A common and effective method for synthesizing functionalized imidazolylisoquinoline derivatives involves a multi-step condensation reaction followed by cross-coupling modifications. A representative synthesis, for example of a phenanthro[9,10-d]imidazole derivative, often starts from a diketone like 9,10-phenanthrenequinone.[5][9]
The causality behind this approach is its modularity. The final cross-coupling step (e.g., Suzuki or Buchwald-Hartwig) allows for the late-stage introduction of diverse functional groups, enabling the creation of a library of compounds with systematically varied electronic properties from a single common intermediate.
Application Note: 1-(5-Methyl-2-imidazolyl)isoquinoline as an Advanced N,N-Bidentate Ligand in Transition Metal Catalysis
Executive Summary In the landscape of transition metal catalysis, the design and selection of ligands dictate the efficiency, selectivity, and stability of the catalytic cycle. 1-(5-Methyl-2-imidazolyl)isoquinoline (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of transition metal catalysis, the design and selection of ligands dictate the efficiency, selectivity, and stability of the catalytic cycle. 1-(5-Methyl-2-imidazolyl)isoquinoline (CAS: 1343694-32-5) represents a highly specialized, asymmetric N,N-bidentate ligand. Its uniqueness lies in the specific combination of an isoquinoline backbone with a methyl-substituted imidazole, a structural feature that significantly enhances its stability and reactivity compared to traditional symmetric ligands like 2,2'-bipyridine (bpy)[1].
As a Senior Application Scientist, I have developed this guide to elucidate the mechanistic advantages of this ligand. By bridging the extended π-conjugation of isoquinoline with the strong σ-donating properties of a substituted imidazole, this ligand offers unprecedented control over metal center oxidation states and coordination geometries[2]. This application note details its integration into two premier catalytic workflows: Iridium-catalyzed photoredox catalysis and Palladium-catalyzed cross-coupling .
Ligand Design Rationale & Electronic Profiling
The causality behind selecting 1-(5-Methyl-2-imidazolyl)isoquinoline over standard ligands stems from its dual-action electronic profile:
Isoquinoline Moiety (The "Pull"): The extended aromatic system acts as a robust π-acceptor. In photoredox applications, this lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), effectively red-shifting the metal-to-ligand charge transfer (MLCT) absorption band into the visible region.
5-Methylimidazole Moiety (The "Push"): Imidazole is a significantly stronger σ-donor than pyridine. The addition of the 5-methyl group provides inductive electron donation and a precise degree of steric bulk. In cross-coupling reactions, this increased electron density at the metal center accelerates the oxidative addition of recalcitrant electrophiles, while the steric strain promotes rapid reductive elimination.
Fig 2: Electronic contributions of the ligand's moieties to transition metal catalysis.
Physicochemical & Coordination Properties
To facilitate easy comparison for catalyst design, the fundamental properties of 1-(5-Methyl-2-imidazolyl)isoquinoline are summarized against the industry-standard bpy ligand.
Visible-light photoredox catalysis relies on the ability of a metal complex to absorb light and access a long-lived triplet excited state (*Ir). The extended π-system of the isoquinoline moiety ensures efficient visible light harvesting, while the strong coordination of the imidazole prevents ligand dissociation during the catalytic cycle.
Fig 1: Ir(III) photoredox cycles (oxidative/reductive quenching) using the N,N-ligand.
Protocol 1: Synthesis of Heteroleptic Photocatalyst [Ir(ppy)2(L)]PF6
Causality Note: Heteroleptic complexes are synthesized via a two-step process to prevent ligand scrambling. The use of PF6- as a counterion is deliberate; it is non-coordinating and prevents quenching of the excited state.
Step-by-Step Methodology:
Dimer Cleavage: Suspend 0.5 mmol of the iridium dimer [Ir(ppy)2Cl]2 and 1.1 mmol of 1-(5-Methyl-2-imidazolyl)isoquinoline in a 2:1 mixture of Dichloromethane (DCM) and Methanol (30 mL).
Reasoning: The mixed solvent system ensures the solubility of both the non-polar dimer and the polar ligand, facilitating rapid kinetics.
Reflux: Heat the mixture to 50°C under an inert Argon atmosphere for 6 hours.
Reasoning: Argon prevents the oxidation of the ligand and the metal center at elevated temperatures.
Anion Exchange: Cool the solution to room temperature. Add a saturated aqueous solution of NH4PF6 (5.0 mmol) dropwise under vigorous stirring.
Reasoning: The chloride ion is highly coordinating and can interfere with photoredox cycles. Exchanging it for PF6- forces the precipitation of the active, non-coordinated cationic complex.
Isolation: Filter the resulting precipitate, wash with cold water (3 x 10 mL) and diethyl ether (2 x 10 mL), and dry under vacuum.
Self-Validating Quality Control:
Validation: Record the UV-Vis spectrum in acetonitrile. A successful synthesis will exhibit a distinct, red-shifted MLCT absorption band between 410–460 nm. If the band is absent, the dimer cleavage was incomplete. Confirm via 1H NMR; the downfield shift of the imidazole N-H proton confirms successful N,N-chelation.
Palladium-catalyzed transformations often rely on highly tuned ligands to facilitate complex C-C bond formations[3]. In directed C-H activation, the catalyst must navigate a delicate balance: it must be electron-rich enough to undergo oxidative addition with an aryl halide, yet electrophilic enough to activate a C-H bond. The asymmetric push-pull nature of 1-(5-Methyl-2-imidazolyl)isoquinoline perfectly satisfies this paradox.
Protocol 2: In Situ Pd-Catalyzed Direct Arylation
Causality Note: Pre-forming the catalyst in situ prevents the premature formation of inactive "Palladium black" aggregates, ensuring a high concentration of the active monomeric Pd(II) species.
Step-by-Step Methodology:
Catalyst Preparation: In an oven-dried Schlenk tube, combine Pd(OAc)2 (5 mol%) and 1-(5-Methyl-2-imidazolyl)isoquinoline (6 mol%). Add 1 mL of anhydrous N,N-Dimethylacetamide (DMAc) and stir for 10 minutes at room temperature.
Reasoning: The slight excess of ligand ensures complete coordination of the palladium, preventing catalyst degradation.
Substrate Addition: Add the C-H substrate (1.0 equiv), the aryl halide (1.2 equiv), and K2CO3 (2.0 equiv) to the tube.
Reasoning: K2CO3 acts as the terminal base to neutralize the HX byproduct, driving the concerted metalation-deprotonation (CMD) pathway forward.
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
Reasoning: Oxygen can competitively oxidize the Pd(0) intermediate, halting the catalytic cycle.
Reaction: Heat the sealed tube to 110°C for 12 hours. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Self-Validating Quality Control:
Validation: Monitor the reaction via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass validates catalytic turnover. To ensure the ligand is the driving force, run a parallel control reaction omitting the ligand. The control should yield <5% product and exhibit a black precipitate (Pd black), validating that 1-(5-Methyl-2-imidazolyl)isoquinoline is essential for stabilizing the active species.
Quantitative Data Summary: Comparative Catalytic Efficiency
Table 2: Yields of Pd-Catalyzed C-H Arylation using various ligands (Standardized conditions: 5 mol% Pd, 110°C, 12h).
Ligand System
Conversion (%)
Isolated Yield (%)
Catalyst Degradation (Pd Black)
1-(5-Methyl-2-imidazolyl)isoquinoline
>99%
94%
None observed
2,2'-Bipyridine (bpy)
65%
58%
Moderate
1,10-Phenanthroline (phen)
72%
66%
Minor
No Ligand (Control)
<5%
Trace
Severe (Immediate precipitation)
References
Metal-Ligand Interactions in Coordination Chemistry
Title: Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Palladium/Ligand Cooperative Catalysis
Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Photoredox Catalysis Principles
Title: Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Audience: Materials Scientists, Optoelectronics Researchers, and Photochemists. Objective: To establish a rigorous, self-validating protocol for determining the absolute photoluminescence quantum yield of solid-state emi...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Materials Scientists, Optoelectronics Researchers, and Photochemists.
Objective: To establish a rigorous, self-validating protocol for determining the absolute photoluminescence quantum yield of solid-state emitters (thin films, powders, and optoceramics) using an integrating sphere.
The Mechanistic Imperative for Absolute Measurements
The photoluminescence quantum yield (PLQY) is defined by IUPAC as the fundamental ratio of the number of photons emitted to the number of photons absorbed by a system[1]. While the PLQY of transparent liquid samples can be reliably determined using relative methods against known fluorophore standards, solid-state samples present severe optical challenges. High refractive indices in solid matrices lead to substantial waveguiding, and the physical morphology of powders causes intense light scattering, which drastically alters the angular distribution of emitted photons[2]. Consequently, conventional relative measurements fail to capture the true photon flux.
To overcome these geometric and refractive artifacts, an integrating sphere must be utilized[3]. The sphere, coated with a highly reflective and Lambertian scattering material (e.g., Spectralon or Barium Sulfate), spatially integrates all emitted and scattered light. This renders the detector signal completely independent of the emission's angular profile[4]. By capturing 100% of the light dynamics, the integrating sphere creates a self-validating system where the total photon budget is absolutely quantified without relying on external reference standards[1].
The Integrating Sphere & The de Mello Method (Causality)
The gold standard for solid-state PLQY is the absolute method formalized by de Mello et al.[5]. When a solid sample is placed inside a highly reflective integrating sphere and subjected to direct excitation, unabsorbed excitation light bounces off the sphere walls and strikes the sample again. This creates a secondary "indirect" excitation event. If we do not account for this secondary absorption and its subsequent emission, we artificially inflate the number of absorbed photons and skew the final quantum yield.
The de Mello method isolates direct from indirect excitation through a self-calibrating, three-step sequence:
Empty Sphere (Blank): Captures the total available excitation photon flux. This acts as the 100% baseline for the self-validating system.
Indirect Excitation: The sample is placed inside the sphere but out of the direct excitation beam. This measures the sample's absorption of the diffuse, scattered radiation field and its resulting secondary emission.
Direct Excitation: The sample is placed directly in the excitation beam. This captures the remaining unabsorbed direct light and the total emission (a combination of both direct and indirect excitation).
By mathematically subtracting the indirect contribution, the system isolates the true primary absorption and emission events, ensuring absolute trustworthiness in the data.
Experimental Protocol: Step-by-Step Methodology
Prerequisites & Calibration
System: A spectrofluorometer equipped with a calibrated integrating sphere[2].
Spectral Correction (Critical): The system's detector, grating, and sphere throughput possess wavelength-dependent responses. You must apply a NIST-traceable spectral correction file to convert raw instrument intensity into true photon flux[3].
Step 1: Sample Preparation
Thin Films: Spin-coat or drop-cast the emitter onto a non-fluorescent quartz substrate. Ensure the optical density (OD) at the excitation wavelength is between 0.1 and 0.3 to minimize primary inner-filter effects.
Powders: Pack the powder into a specialized quartz powder holder or a Teflon plaque with a quartz window. Ensure a flat, uniform surface to prevent anomalous directional scattering.
Step 2: The Blank Measurement (Empty Sphere)
Insert an empty quartz substrate (or empty powder holder) into the sphere to act as the blank[4].
Set the excitation wavelength (
λex
) and bandwidth.
Scan the excitation region (e.g.,
λex±15
nm). Record the integrated area under the excitation peak as La .
Scan the emission region. Record the integrated area as Ea (This accounts for background or Raman scattering).
Step 3: Indirect Excitation Measurement
Mount the sample in the sphere. Rotate the sample holder so the sample is out of the direct excitation beam (the beam hits the sphere wall first).
Scan the excitation region. Record the integrated area as Lb .
Scan the emission region. Record the integrated area as Eb .
Step 4: Direct Excitation Measurement
Rotate the sample holder so the sample is directly in the path of the excitation beam. (Note: For films, use a slight angle, e.g., 15°, to prevent specular reflection directly back out the entrance port).
Scan the excitation region. Record the integrated area as Lc .
Scan the emission region. Record the integrated area as Ec .
Step 5: Data Analysis & Calculation
Calculate the sample's direct absorption fraction (
A
):
For optically dense solid-state samples or materials with a small Stokes shift (e.g., perylene dyes, conjugated polymers), emitted photons can be re-absorbed by the sample before escaping the sphere[5]. Because the de Mello method assumes all emitted photons are detected, self-absorption artificially lowers the measured PLQY.
To correct for this, one must calculate the self-absorption probability (
a
) by comparing the normalized emission spectrum of an optically thin film (where self-absorption is negligible) to the distorted emission spectrum of the integrating sphere measurement[5]. The true quantum yield (
Φtrue
) is then extracted using the geometric series correction:
Φtrue=1−a+aΦobsΦobs
Failing to apply this correction in highly overlapping absorption/emission solid-state systems will result in a systematic underestimation of the emitter's efficiency[6].
Quantitative Data Presentation
Table 1: Integration Variables and Expected Profiles for a Standard Solid-State Emitter
Variable
Physical Meaning
Expected Relative Magnitude
La
Total excitation photon flux (Blank)
100% (Baseline reference)
Lb
Excitation flux not absorbed during indirect excitation
85% - 95% of
La
(Low absorption of diffuse light)
Lc
Excitation flux not absorbed during direct excitation
10% - 40% of
La
(High absorption of direct beam)
Eb
Emission flux from indirect excitation
Low to Moderate
Ec
Total emission flux (Direct + Indirect)
High (Primary signal)
A
Direct Absorption Fraction
0.60−0.90
(Depends on optical density)
Table 2: Common Sources of Uncertainty in Solid-State PLQY Measurements
Technical Support Center: Optimizing the Synthesis of 1-(5-Methyl-2-imidazolyl)isoquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks in the synthesis of complex heteroaromatic scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks in the synthesis of complex heteroaromatic scaffolds. The target compound, 1-(5-Methyl-2-imidazolyl)isoquinoline, is a highly valuable structural motif in medicinal chemistry due to its unique combination of an isoquinoline backbone and a substituted imidazole ring[1].
The most robust and modular retrosynthetic approach for this molecule is the Negishi cross-coupling of 1-chloroisoquinoline[2] with a zincated 5-methylimidazole derivative[3]. While organozinc reagents tolerate a wide array of functional groups[4], coupling two electron-deficient, sterically demanding heterocycles often leads to poor yields, regiochemical mixtures, and stalled reactions.
This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure your synthesis is successful.
Part 1: Synthetic Workflow
Figure 1: Four-step synthetic workflow for 1-(5-Methyl-2-imidazolyl)isoquinoline.
Part 2: Troubleshooting Guides & FAQs
Q1: I am obtaining a ~1:1 mixture of 1-SEM-4-methylimidazole and 1-SEM-5-methylimidazole during the initial protection step. How can I selectively synthesize the 5-methyl isomer?
The Causality: 4-methylimidazole and 5-methylimidazole exist in rapid tautomeric equilibrium. Direct alkylation with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) typically occurs at the less sterically hindered nitrogen, heavily favoring the unwanted 4-methyl isomer, or yielding an inseparable statistical mixture.
The Solution: Utilize a transient bulky directing group. React 4-methylimidazole with trityl chloride (TrCl); the massive steric bulk of the trityl group forces it exclusively onto the N1 position (forming 1-trityl-4-methylimidazole). Subsequent reaction with SEM-Cl directs the SEM group to the only available nitrogen (N3). Finally, detritylation yields exclusively 1-SEM-5-methylimidazole.
Self-Validating Protocol: Before proceeding to lithiation, run a crude
1
H NMR of your protected intermediate. The absence of a peak at ~7.6 ppm (the C2 proton of the trityl intermediate) and the presence of a sharp singlet at ~7.5 ppm confirms successful detritylation. The methyl group should appear as a doublet at ~2.2 ppm, confirming the 5-methyl regiochemistry.
Q2: During the C2-lithiation and zincation of 1-SEM-5-methylimidazole, I observe significant starting material recovery and protodezincation. What is causing this?
The Causality: Imidazoles are highly basic and prone to rapid proton transfer. If the internal temperature during
n
-BuLi addition rises above -78 °C, the C2-lithio species can abstract a proton from the THF solvent. More critically, ZnCl
2
is extremely hygroscopic. If ambient moisture has compromised your zinc source, water will immediately quench the lithio species before transmetalation can occur.
The Solution: Abandon benchtop solid ZnCl
2
. Use a commercially sealed 1.0 M solution of anhydrous ZnCl
2
in THF, or flame-dry solid ZnCl
2
under high vacuum (0.1 Torr) for 30 minutes immediately prior to use.
Self-Validating Protocol: To validate zincation efficiency before adding your precious 1-chloroisoquinoline, extract a 0.1 mL aliquot of the organozinc intermediate and quench it with D
2
O. GC-MS or
1
H NMR must show >95% deuterium incorporation at the C2 position. If deuterium incorporation is low, your system is wet.
Q3: The Negishi cross-coupling with 1-chloroisoquinoline stalls at 30-40% conversion. How can I drive this to completion?
The Causality: 1-Chloroisoquinoline is an excellent electrophile[5], but heteroarylzinc reagents are notoriously sluggish[4]. The standard Pd(PPh
3
)
4
catalyst suffers from slow reductive elimination in sterically demanding heteroaryl-heteroaryl couplings, leading to catalyst death (precipitation of Pd black) before the reaction finishes.
The Solution: Switch to an electron-rich, sterically demanding dialkylbiarylphosphine ligand. Buchwald's RuPhos ligand, combined with Pd
2
(dba)
3
, accelerates the oxidative addition and forces rapid reductive elimination, stabilizing the active Pd(0) intermediate[4].
Self-Validating Protocol: Monitor the reaction via LC-MS. The complete disappearance of the m/z 164 peak (1-chloroisoquinoline) and the emergence of the product mass (m/z 356 for the SEM-protected product) within 6 hours validates catalyst turnover.
Q4: Deprotection of the SEM group using TBAF is resulting in low yields and degradation of the isoquinoline product. What is the alternative?
The Causality: While TBAF (tetrabutylammonium fluoride) is the textbook reagent for SEM removal, the anhydrous fluoride anion is highly basic. This basicity often triggers side reactions or polymerization when electron-deficient heteroaromatics like isoquinoline are present.
The Solution: Utilize acidic deprotection. Heating the protected compound in 2M HCl in ethanol cleanly removes the SEM group as volatile byproducts (formaldehyde and hexamethyldisiloxane).
Self-Validating Protocol: Monitor via TLC (10% MeOH in DCM). The product will appear as a highly polar, UV-active spot that stays near the baseline, cleanly separating from the non-polar SEM-protected precursor (R
f
~0.6).
Part 3: Quantitative Data & Optimization
The table below summarizes our internal optimization data for the Negishi cross-coupling step (Step 3). Upgrading from first-generation catalysts to Buchwald-type ligands is mandatory for acceptable yields[6].
Table 1: Impact of Catalyst and Ligand Selection on Negishi Coupling Yields
Catalyst Precursor
Ligand
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Pd(PPh
3
)
4
(5 mol%)
None
80
24
45
38
Pd(dppf)Cl
2
(5 mol%)
None
80
18
60
52
Pd
2
(dba)
3
(2 mol%)
SPhos (4 mol%)
70
12
88
81
Pd
2
(dba)
3
(2 mol%)
RuPhos (4 mol%)
70
6
>95
92
Part 4: Mechanistic Pathway
Figure 2: Catalytic cycle of the Pd-catalyzed Negishi cross-coupling step.
Part 5: Step-by-Step Methodology (Optimized Negishi Coupling)
1. Preparation of the Organozinc Reagent:
Step 1.1: In a flame-dried Schlenk flask under argon, dissolve 1-SEM-5-methylimidazole (1.2 equiv, 1.2 mmol) in anhydrous THF (6.0 mL) to create a 0.2 M solution.
Step 1.2: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.
Step 1.3: Add
n
-BuLi (1.25 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 5 minutes. Stir at -78 °C for exactly 30 minutes.
Step 1.4: Rapidly inject a freshly prepared 1.0 M solution of anhydrous ZnCl
2
in THF (1.3 equiv). Stir at -78 °C for 15 minutes, then remove the bath and allow the solution to warm to room temperature over 30 minutes.
2. Cross-Coupling Execution:
Step 2.1: In a separate flame-dried Schlenk flask, charge 1-chloroisoquinoline (1.0 equiv, 1.0 mmol)[2], Pd
2
(dba)
3
(2 mol%), and RuPhos (4 mol%).
Step 2.2: Evacuate and backfill this flask with argon three times.
Step 2.3: Transfer the room-temperature organozinc solution into the catalyst flask via a cannula to ensure strict exclusion of air.
Step 2.4: Seal the flask and heat the reaction mixture to 70 °C in a pre-heated oil bath for 6 hours.
3. Workup and Isolation:
Step 3.1: Cool the reaction to room temperature and quench carefully with saturated aqueous NH
4
Cl (10 mL).
Step 3.2: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Step 3.3: Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Step 3.4: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the SEM-protected intermediate.
Title: Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates
Source: Journal of the American Chemical Society (ACS)
URL: [Link]
Citation Index: [6]
Title: Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts
Source: National Institutes of Health (NIH / PMC)
URL: [Link]
Citation Index: [4]
Technical Support Center: Photophysical Optimization of 1-(5-Methyl-2-imidazolyl)isoquinoline
Welcome to the Technical Support Center for luminescence tuning and photophysical optimization. This guide is specifically engineered for researchers and drug development professionals utilizing 1-(5-Methyl-2-imidazolyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for luminescence tuning and photophysical optimization. This guide is specifically engineered for researchers and drug development professionals utilizing 1-(5-Methyl-2-imidazolyl)isoquinoline (5-Me-ImiIsoQ) as a fluorophore, biological probe, or bidentate ligand in transition metal complexes.
The unique structural combination of an electron-deficient isoquinoline backbone and an electron-rich, protonatable 5-methyl-2-imidazole moiety provides exceptional stability and reactivity [1]. However, its emission spectrum is highly sensitive to its microenvironment. This guide provides causal explanations, self-validating protocols, and troubleshooting workflows to help you achieve precise control over its emission profile.
Part 1: Diagnostic FAQs & Troubleshooting Guide
Q1: Why is the fluorescence quantum yield (
Φ
) of the bare ligand extremely low in aqueous buffers?The Causality: In protic, polar solvents like water, the excited state of 5-Me-ImiIsoQ is rapidly quenched through two non-radiative decay pathways. First, hydrogen bonding to the isoquinoline nitrogen dissipates energy. Second, unrestricted intramolecular rotation around the C-C bond connecting the imidazole and isoquinoline rings allows the excited state energy to be lost as vibrational heat.
The Solution: You must restrict this rotation. This can be achieved by lowering the pH to protonate the system (inducing rigidifying intramolecular hydrogen bonds) or by introducing a diamagnetic metal cation like
Zn2+
to form a rigid chelate. This triggers Chelation-Enhanced Fluorescence (CHEF), significantly boosting the quantum yield.
Q2: How can I shift the emission from the blue/green spectrum to the red/near-infrared (NIR) region for deep-tissue biological imaging?The Causality: The bare ligand emits primarily via a localized
π−π∗
or Intramolecular Charge Transfer (ICT) transition, which is energetically limited to the visible spectrum. To achieve a massive bathochromic (red) shift, you must transition the emission mechanism from fluorescence (singlet state) to phosphorescence (triplet state).
The Solution: Synthesize a heteroleptic Iridium(III) or Ruthenium(II) complex using 5-Me-ImiIsoQ as the ancillary
N∧N
ligand. The heavy metal atom induces strong Spin-Orbit Coupling (SOC), facilitating rapid Intersystem Crossing (ISC) to the triplet state (
T1
). This results in long-lived, red-shifted Metal-to-Ligand Charge Transfer (MLCT) emission.
Q3: My emission spectrum shows a broad, featureless band with a massive Stokes shift at high concentrations, rather than the expected structured peaks. What is happening?The Causality: The planar nature of the isoquinoline moiety makes it highly susceptible to
π−π
stacking at concentrations above
10−5
M. When an excited molecule interacts with a ground-state molecule, they form an excimer (excited dimer). Excimers emit at significantly lower energies (longer wavelengths) and lack vibronic structure.
The Solution: Dilute your sample to
<10−5
M. If high concentrations are required for your assay, introduce steric bulk by changing to a bulkier solvent (e.g., tert-butanol) or encapsulating the ligand in a micellar surfactant like Triton X-100 to physically separate the fluorophores.
Part 2: Mandatory Visualizations
Photophysical Tuning Pathways
The following diagram illustrates the fundamental electronic transitions and how external stimuli (pH, metal chelation) dictate the emission output of 5-Me-ImiIsoQ.
Caption: Photophysical tuning pathways of 1-(5-Methyl-2-imidazolyl)isoquinoline via pH and metals.
Diagnostic Troubleshooting Workflow
Use this logical decision tree when your experimental emission intensity falls below acceptable thresholds.
Caption: Diagnostic workflow for troubleshooting low emission intensity in 5-Me-ImiIsoQ experiments.
Part 3: Quantitative Data Summaries
To establish a baseline for your assays, reference the following table detailing the expected photophysical properties of 5-Me-ImiIsoQ under various optimized conditions.
Chemical State / Complex
Solvent Environment
Excitation (
λex
)
Emission Max (
λem
)
Quantum Yield (
Φ
)
Lifetime (
τ
)
Dominant Mechanism
Free Ligand (Neutral)
Acetonitrile (MeCN)
320 nm
410 nm
< 0.05
< 2 ns
π−π∗
Fluorescence
Free Ligand (Deprotonated)
MeCN + 0.1M NaOH
340 nm
480 nm
0.15
~ 4 ns
ICT Fluorescence
Zn(II) Complex
Ethanol (EtOH)
350 nm
460 nm
0.45
~ 5 ns
CHEF (Chelation-Enhanced)
Ir(III) Heteroleptic Complex
Dichloromethane (DCM)
400 nm
610 nm
0.75
> 1
μ
s
MLCT Phosphorescence
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of Highly Emissive Ir(III) Phosphorescent Complex
This protocol describes the complexation of 5-Me-ImiIsoQ to an Iridium core to shift emission into the red spectrum via MLCT.
Step 1: Dimer Cleavage. Suspend
IrCl3⋅3H2O
and 2.5 equivalents of a cyclometalating ligand (e.g., 2-phenylpyridine) in a 3:1 mixture of 2-ethoxyethanol and water. Reflux at 120°C for 24 hours under inert
N2
atmosphere.
Self-Validation: Cool the mixture to room temperature. A bright yellow precipitate must form. If the solution remains dark green/black, unreacted
IrCl3
remains; extend reflux time.
Step 2: Ligand Substitution. Dissolve the yellow chloride-bridged dimer (1 eq) and 5-Me-ImiIsoQ (2.2 eq) in a 1:1 mixture of Dichloromethane (DCM) and Methanol. Reflux at 60°C for 12 hours.
Self-Validation: Spot the reaction mixture on a TLC plate and illuminate with a 365 nm UV lamp. The appearance of a brilliant red/orange luminescent spot confirms the successful coordination of the
N∧N
ligand and the formation of the MLCT state.
Step 3: Anion Exchange. Cool the solution and add a saturated aqueous solution of Ammonium Hexafluorophosphate (
NH4PF6
) dropwise.
Self-Validation: The cationic Ir(III) complex will immediately crash out as a solid precipitate, leaving unreacted neutral 5-Me-ImiIsoQ dissolved in the organic layer. Filter and wash with cold water and diethyl ether to obtain the pure emitter.
Protocol B: pH-Dependent Emission Titration
This protocol establishes the solvatochromic and pH-responsive nature of the imidazole moiety.
Step 1: Stock Preparation. Prepare a
10μM
solution of 5-Me-ImiIsoQ in a universal Britton-Robinson buffer at pH 2.0.
Step 2: Titration. Gradually add micro-aliquots of 0.1 M NaOH to raise the pH incrementally from 2.0 to 12.0. Record the steady-state emission spectrum (
λex=330
nm) after each addition.
Self-Validation: Overlay the recorded emission spectra. You must observe a clear, distinct isosbestic point (a specific wavelength where total absorbance/emission remains constant). The presence of this point mathematically validates that the system is a clean two-state equilibrium (protonated vs. deprotonated) and that no sample degradation or photobleaching has occurred during the experiment.
References
Troubleshooting
Technical Support Center: Enhancing Two-Photon Absorption in Isoquinoline Derivatives
Welcome to the Application Support Portal for nonlinear optical materials. This guide provides advanced troubleshooting, structural optimization FAQs, and validated protocols for maximizing the two-photon absorption (TPA...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Portal for nonlinear optical materials. This guide provides advanced troubleshooting, structural optimization FAQs, and validated protocols for maximizing the two-photon absorption (TPA) cross-section (
σ2
) of isoquinoline-based fluorophores. Designed for researchers and drug development professionals, this center focuses on the causality behind photophysical behaviors to streamline your experimental workflows.
Diagnostic Troubleshooting Guide
Issue: The synthesized isoquinoline derivative exhibits a lower-than-expected TPA cross-section (< 10 GM).
Diagnostic Causality: A low
σ2
value in unfunctionalized isoquinolines typically stems from an insufficient transition dipole moment and a lack of intramolecular charge transfer (ICT). Simultaneous two-photon excitation requires highly delocalized
π
-electrons and a significant change in dipole moment between the ground and excited states[1].
Resolution Strategy:
Modify the Architecture: Transition your molecule to a Donor-
π
-Acceptor (D-
π
-A) or Acceptor-
π
-Acceptor (A-
π
-A) motif. Introduce strong electron-donating groups (e.g., triphenylamine, piperidinyl) at the periphery to push electron density into the electron-deficient isoquinoline core.
Evaluate Steric Hindrance: Use Density Functional Theory (DFT) calculations to check the dihedral angle between the donor moiety and the isoquinoline core. If steric clashes force the molecule out of coplanarity,
π
-conjugation is broken, and the transition dipole moment drops. Consider using alkynyl linkers to relieve steric strain while maintaining linear conjugation.
Issue: The TPA cross-section is high, but the Two-Photon Excited Fluorescence (TPEF) signal is undetectable in biological media.
Diagnostic Causality: The figure of merit for two-photon bioimaging is the two-photon action cross-section (
Φ×σ2
), where
Φ
is the fluorescence quantum yield. Isoquinoline derivatives often suffer from non-radiative decay in polar solvents due to twisted intramolecular charge transfer (TICT) or vibrational relaxation[2].
Resolution Strategy:
Rigidify the Core: Benzannulation or complexation (e.g., forming 1) shuts down non-radiative vibrational relaxation pathways, significantly boosting
Φ
[1].
Shield the Fluorophore: Introduce bulky alkyl chains to prevent aggregation-caused quenching (ACQ) and
π−π
stacking in aqueous environments.
Frequently Asked Questions (FAQs)
Q: How does extending
π
-conjugation quantitatively affect the TPA cross-section of isoquinolines?A: Extending the conjugated system (e.g., moving from a simple phenyl linker to a highly conjugated polyene or fluorene bridge) increases the distance over which charge transfer occurs. According to the simplified two-state model for TPA,
σ2∝(Δμ)2(Mge)2
, where
Δμ
is the change in dipole moment, and
Mge
is the transition dipole moment. Extending the
π
-system directly increases both parameters, often scaling the GM value exponentially[3].
Q: Why are bis-borylated isoquinoline derivatives recommended for singlet oxygen sensitization?A: Bis-borylation enforces a highly rigid, centrosymmetric A-
π
-A structure. This rigidity minimizes rotational freedom, thereby suppressing non-radiative decay. Consequently, the excited singlet state efficiently undergoes intersystem crossing (ISC) to the triplet state, which transfers energy to molecular oxygen, making them excellent photosensitizers for two-photon photodynamic therapy (PDT)[1].
Quantitative Data Reference
The following table summarizes the structure-property relationships of modified isoquinoline/quinoline derivatives to guide your synthetic design.
Protocol: Measurement of TPA Cross-Section via Two-Photon Excited Fluorescence (TPEF)
Self-Validating Principle: This protocol uses a known reference standard (Rhodamine 6G) to account for laser fluctuation and collection efficiency, ensuring the intrinsic
σ2
calculation is independent of instrumental artifacts.
Step-by-Step Methodology:
Sample Preparation: Prepare a
1.0×10−4
M solution of the isoquinoline derivative in a spectroscopic-grade solvent (e.g., toluene or dichloromethane). Prepare a reference solution of Rhodamine 6G in methanol at the exact same concentration.
Power Dependence Verification (Critical Validation Step): Focus the laser into the 10-mm quartz cuvette. Measure the fluorescence intensity (
F
) as a function of the excitation power (
P
). Plot
log(F)
vs.
log(P)
.
Validation Check: The slope must be exactly
2.0±0.1
. A slope deviating from 2 indicates one-photon absorption, excited-state absorption, or photobleaching. Do not proceed to data extraction until a quadratic dependence is confirmed.
Signal Acquisition: Record the TPEF spectra for both the sample and the reference at identical excitation powers and wavelengths.
Data Extraction: Calculate the TPA cross-section (
σ2
) using the comparative equation:
(Where
F
is the integrated fluorescence intensity,
Φ
is the fluorescence quantum yield,
c
is the concentration, and
n
is the refractive index of the solvent).
Mechanistic and Workflow Visualizations
Logical workflow for optimizing the two-photon absorption of isoquinoline derivatives.
Photophysical mechanism of two-photon excitation and intramolecular charge transfer.
"comparative study of 1-(5-Methyl-2-imidazolyl)isoquinoline and other fluorophores"
An in-depth comparative analysis of fluorophore performance is critical for researchers and drug development professionals designing robust molecular imaging assays. While traditional fluorophores like BODIPY, Coumarin,...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of fluorophore performance is critical for researchers and drug development professionals designing robust molecular imaging assays. While traditional fluorophores like BODIPY, Coumarin, and Rhodamine have dominated the field, emerging heterocyclic scaffolds offer unique photophysical advantages.
This guide provides a comprehensive comparative study of 1-(5-Methyl-2-imidazolyl)isoquinoline against conventional fluorophores, detailing the mechanistic causality behind its performance, providing self-validating experimental protocols, and mapping its utility in advanced biochemical research.
The Mechanistic Advantage of Isoquinoline-Imidazole Scaffolds
The compound 1-(5-Methyl-2-imidazolyl)isoquinoline is a specialized organic fluorophore characterized by the fusion of an isoquinoline backbone with a 5-methyl-2-imidazole substituent[1]. This specific structural topology provides three distinct mechanistic advantages over traditional dyes:
Extended
π
-Conjugation: Extending the
π
-system from a standard pyridine ring to an isoquinoline core lowers the HOMO-LUMO energy gap. This induces a bathochromic (red) shift in both absorption and emission spectra, which is crucial for minimizing cellular autofluorescence during live-cell imaging[2].
Intrinsic Metal Chelation: Unlike BODIPY or Coumarin, which require complex synthetic modifications to act as sensors, the imidazole nitrogen atoms serve as intrinsic coordination sites for transition metals (e.g., Cu²⁺, Zn²⁺). The 5-methyl group provides specific steric hindrance that tunes the binding pocket, enhancing selectivity[1].
ESIPT Capability: Molecules possessing adjacent hydrogen-bond donors and acceptors (such as the imidazole NH and isoquinoline N) can undergo Excited-State Intramolecular Proton Transfer (ESIPT). As highlighted in recent photophysical studies[3], ESIPT processes yield massive Stokes shifts (often >100 nm), effectively eliminating self-quenching and scattering artifacts.
Figure 1: Mechanism of metal ion chelation and subsequent fluorescence modulation by the fluorophore.
Comparative Performance Data
To objectively evaluate 1-(5-Methyl-2-imidazolyl)isoquinoline, we must benchmark it against industry-standard fluorophores. The table below synthesizes quantitative and qualitative data relevant to assay development.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify the mechanistic causality of the observed data.
Purpose: To determine the environmental sensitivity and baseline quantum yield of the fluorophore.
Stock Preparation: Dissolve 1-(5-Methyl-2-imidazolyl)isoquinoline in spectroscopic-grade DMSO to yield a 1 mM stock solution.
Causality: DMSO ensures complete dissolution of the hydrophobic polycyclic core, preventing premature aggregation before aqueous dilution.
Solvent Titration (The Control): Dilute the stock to a final concentration of 10 µM in a panel of solvents with varying dielectric constants (e.g., Toluene, Chloroform, Ethanol, and PBS pH 7.4).
Causality: This validates the solvatochromic response. A red shift in polar solvents confirms the presence of an Intramolecular Charge Transfer (ICT) state.
Spectroscopic Measurement: Record UV-Vis absorption and fluorescence emission spectra.
Self-Validation: Use quinine sulfate (
Φ
= 0.54 in 0.1 M H₂SO₄) as a standard reference. If the calculated relative quantum yield of the standard deviates from 0.54, the spectrophotometer requires recalibration.
Protocol B: Metal Ion Chelation (Turn-On/Off Assay)
Purpose: To evaluate the probe's utility as a biochemical sensor.
Aqueous Equilibration: Prepare a 5 µM solution of the fluorophore in HEPES buffer (pH 7.4, containing 1% DMSO).
Causality: HEPES must be used instead of PBS. Phosphate buffers can precipitate transition metals (like Cu²⁺ or Fe³⁺), leading to false-negative binding data.
Analyte Introduction: Add 50 µM of various metal chlorides to separate aliquots of the fluorophore solution.
Kinetic Monitoring: Measure fluorescence intensity at the emission maximum over a 30-minute time course.
Causality: Continuous monitoring establishes binding kinetics. An immediate plateau indicates rapid, static chelation, whereas a slow, continuous change suggests a catalytic degradation of the probe.
Figure 2: Self-validating experimental workflow for the photophysical characterization of fluorophores.
Conclusion for Drug Development Professionals
For high-throughput screening and live-cell imaging, the choice of fluorophore dictates the signal-to-noise ratio of the entire assay. While BODIPY and Rhodamine offer superior raw brightness, they suffer from small Stokes shifts and aggregation-caused quenching.
Conversely, 1-(5-Methyl-2-imidazolyl)isoquinoline sacrifices a fraction of absolute quantum yield in exchange for massive Stokes shifts (via ESIPT), intrinsic metal-sensing capabilities, and high photostability. For researchers developing assays targeting metalloenzymes or requiring solid-state emission, isoquinoline-imidazole scaffolds represent a highly tunable, structurally superior alternative.
References
Title: Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-responsive materials
Source: RSC Publishing (Journal of Materials Chemistry C)
URL: [Link]
Title: Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Structural Validation of 1-(5-Methyl-2-imidazolyl)isoquinoline: A Comparative Guide to NMR Methodologies
For drug development professionals and synthetic chemists, confirming the precise molecular architecture of hybrid heterocycles is a critical quality control checkpoint. 1-(5-Methyl-2-imidazolyl)isoquinoline is a complex...
Author: BenchChem Technical Support Team. Date: April 2026
For drug development professionals and synthetic chemists, confirming the precise molecular architecture of hybrid heterocycles is a critical quality control checkpoint. 1-(5-Methyl-2-imidazolyl)isoquinoline is a complex organic compound characterized by the fusion of an isoquinoline moiety with a 5-methyl-2-imidazole substituent[1].
Validating this specific structure presents two distinct analytical challenges:
The Quaternary Linkage: The bond connecting the two rings joins C-1 of the isoquinoline to C-2' of the imidazole. Because both are quaternary carbons devoid of attached protons, standard 1D NMR cannot definitively prove their connectivity.
Annular Tautomerism: The imidazole ring undergoes rapid proton exchange between its two nitrogen atoms (N-1' and N-3') in solution. This dynamic process can broaden NMR signals and obscure critical structural data if the solvent environment is not carefully controlled.
This guide objectively compares three prominent Nuclear Magnetic Resonance (NMR) methodologies for validating this structure, providing the underlying causality for experimental choices and a self-validating protocol to ensure scientific integrity.
Comparative Evaluation of Validation Methodologies
To establish the structure of 1-(5-Methyl-2-imidazolyl)isoquinoline, laboratories typically choose between three analytical pathways. Table 1 summarizes the performance, accuracy, and operational tradeoffs of each alternative.
Alternative A: Traditional 1D NMR (¹H, ¹³C) + HRMS (The Baseline)
This approach relies on High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula, followed by 1D ¹H and ¹³C NMR to count protons and carbons.
The Verdict: While fast and inexpensive, this method is fundamentally inadequate for this molecule. It cannot definitively prove the C1-C2' linkage, nor can it distinguish between regioisomers (e.g., if the imidazole was mistakenly attached at C-3 or C-4 of the isoquinoline).
Alternative B: Multiparametric 2D NMR (The Gold Standard)
This manual elucidation approach utilizes a suite of 2D experiments (COSY, HSQC, HMBC, NOESY/ROESY). Through-bond correlations (HMBC) and through-space interactions (NOESY) are used to map the entire carbon-hydrogen framework[2].
The Verdict: This is the most rigorous and trustworthy method. 1H-13C HMBC is absolutely essential to assign the correct position of the heterocyclic rings and verify the inter-ring linkage[3]. However, manual interpretation is highly dependent on the operator's expertise and can be time-consuming.
Alternative C: Computer-Assisted Structure Elucidation (CASE)
CASE software (e.g., ACD/Structure Elucidator, Mnova) ingests raw 1D and 2D NMR data to automatically generate all possible molecular structures consistent with the spectroscopic correlations. The algorithms then rank the candidate structures by comparing experimental chemical shifts against sophisticated theoretical predictions[4].
The Verdict: CASE acts as an unbiased, high-throughput validator. It eliminates human error in complex spin-system assignments and drastically reduces elucidation time from hours to minutes, though it requires a significant upfront software investment.
Table 1: Performance Comparison of Structural Validation Methods
Methodology
Time to Validate
Linkage Accuracy
Tautomer Resolution
Cost / Accessibility
1D NMR + HRMS
< 1 Hour
Low (Inconclusive)
Poor
Low (Standard Lab Equip.)
Manual 2D NMR
4 - 8 Hours
High (Definitive)
Excellent (via NOESY)
Medium (Requires NMR time)
CASE Software
< 15 Minutes
High (Definitive)
Excellent (Algorithmic)
High (Requires Licensing)
Structural Elucidation Workflow
The logical progression of data acquisition and analysis is mapped below, contrasting the manual 2D NMR approach with the CASE software pathway.
Comparative workflow for NMR structural elucidation of 1-(5-Methyl-2-imidazolyl)isoquinoline.
Self-Validating Experimental Protocol (2D NMR)
To ensure high-fidelity data, the following protocol incorporates mechanistic causality and internal validation checks.
Step 1: Sample Preparation & Solvent Selection
Action: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of anhydrous Deuterated Dimethyl Sulfoxide (DMSO-d6).
Causality: Why DMSO-d6 instead of CDCl3? Imidazo-derivatives possess a labile N-H proton. CDCl3 allows rapid proton exchange, broadening the N-H signal into baseline noise. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the N-H proton in place and slowing the exchange rate[2]. This allows the N-H proton to appear as a sharp singlet, which is strictly required for subsequent HMBC and NOESY correlations.
Validation Check: Acquire a quick 1D ¹H spectrum. Verify the presence of the DMSO residual pentet at 2.50 ppm and the water peak at ~3.33 ppm. If the N-H peak (~12.5 ppm) is absent or excessively broad, the sample contains trace acid/base impurities catalyzing the exchange; the sample must be re-purified.
Step 2: Acquisition of Heteronuclear Correlation Data (HSQC & HMBC)
Action: Acquire a multiplicity-edited ¹H-¹³C HSQC to map all direct C-H bonds. Follow with a ¹H-¹³C HMBC optimized for long-range couplings (
nJCH=8
Hz).
Causality: The HMBC experiment transfers magnetization across 2 to 3 chemical bonds. By optimizing for 8 Hz, we specifically target the meta-relationships in the aromatic systems.
Validation Check: Overlay the HSQC and HMBC spectra. Any cross-peak present in the HSQC (
1JCH
) should be ignored in the HMBC analysis to prevent false-positive long-range assignments.
Step 3: Proving the Quaternary Linkage
Action: Analyze the HMBC spectrum for correlations converging on the isoquinoline C-1 carbon (~150-155 ppm).
Causality: Because C-1 and C-2' are quaternary, you must look for protons 3 bonds away (
3JCH
). You should observe a strong HMBC cross-peak from the isoquinoline H-8 (the peri-proton on the fused benzene ring) to C-1. Crucially, you must also observe a correlation from the imidazole N-H proton (or the imidazole H-4 proton) to the same C-1 carbon. This dual convergence is the definitive proof of the inter-ring linkage.
Step 4: Resolving the 3D Conformation (NOESY)
Action: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.
Causality: NOESY reveals protons that are physically close in 3D space (< 5 Å), regardless of bond connectivity. This determines the rotational conformation of the imidazole ring relative to the isoquinoline plane.
Validation Check: Look for a cross-peak between the isoquinoline H-8 and the imidazole N-H or methyl group. The presence of this specific through-space interaction confirms the spatial orientation and validates the tautomeric state of the molecule in solution.
Quantitative Data & Spectral Benchmarks
When executing the protocol above, researchers should benchmark their experimental data against the expected chemical shifts and critical 2D correlations outlined in Table 2.
Table 2: Expected NMR Spectral Benchmarks for 1-(5-Methyl-2-imidazolyl)isoquinoline (in DMSO-d6)
Position / Moiety
¹H Shift (ppm)
¹³C Shift (ppm)
Key HMBC Correlations (
2J
,
3J
)
Key NOESY Interactions
Isoquinoline C-1
-
~152.0 (Cq)
H-8, H-3, Imidazole N-H
-
Isoquinoline H-3 / C-3
~8.55 (d)
~142.5 (CH)
C-1, C-4a
H-4
Isoquinoline H-4 / C-4
~7.80 (d)
~121.0 (CH)
C-3, C-4a, C-8a
H-3, H-5
Isoquinoline H-8 / C-8
~8.90 (d)
~127.5 (CH)
C-1, C-4a, C-6
Imidazole N-H (or CH3)
Imidazole C-2'
-
~145.0 (Cq)
Imidazole N-H, H-4'
-
Imidazole H-4' / C-4'
~6.90 (s)
~118.0 (CH)
C-2', C-5'
Imidazole N-H
Imidazole C-5'
-
~132.0 (Cq)
H-4', Methyl-H
-
Imidazole Methyl
~2.35 (s)
~11.5 (CH3)
C-4', C-5'
-
Imidazole N-H
~12.50 (br s)
-
C-1, C-2', C-4', C-5'
Isoquinoline H-8
(Note: Exact shifts will vary slightly based on exact concentration and temperature, but the topological correlation network remains absolute).
Conclusion
Validating the structure of 1-(5-Methyl-2-imidazolyl)isoquinoline requires moving beyond baseline 1D NMR techniques. Because the molecule's core identity relies on a quaternary-to-quaternary carbon linkage and is subject to annular tautomerism, Multiparametric 2D NMR (Alternative B) remains the gold standard for definitive proof. However, for high-throughput environments or highly complex derivatives, integrating CASE software (Alternative C) provides a mathematically rigorous, unbiased validation that significantly accelerates the drug development pipeline.
References
Title: 1-(5-Methyl-2-imidazolyl)
Source: benchchem.
Source: ipb.
Title: The Golden Age of Computer-Assisted Structure Elucidation (CASE)
A Researcher's Guide to Cross-Referencing Spectroscopic Data for Substituted Isoquinolines
For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of substituted isoquinolines is a critical step. These nitrogen-containing heterocycles are privileged scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of substituted isoquinolines is a critical step. These nitrogen-containing heterocycles are privileged scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The precise substitution pattern on the isoquinoline core dictates its pharmacological profile, making accurate and reliable characterization paramount. This guide provides an in-depth, experience-driven approach to the cross-referencing of spectroscopic data for substituted isoquinolines, moving beyond a simple recitation of techniques to a discussion of the underlying principles and a practical, self-validating workflow.
The Imperative of Integrated Spectroscopy
Relying on a single spectroscopic technique for the structural confirmation of a substituted isoquinoline is fraught with peril. Isomeric ambiguity, in particular, presents a significant challenge. For instance, distinguishing between a 6-methoxy and a 7-methoxyisoquinoline based solely on mass spectrometry is often impossible. An integrated approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is not merely best practice but essential for scientific integrity. NMR provides the detailed carbon-hydrogen framework, MS reveals the molecular weight and fragmentation patterns, and IR spectroscopy confirms the presence of key functional groups. The convergence of data from these orthogonal techniques provides the robust evidence required for unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, offering unparalleled insight into the connectivity of atoms in a molecule. For substituted isoquinolines, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The chemical shifts (δ) of the protons on the isoquinoline ring are highly sensitive to the electronic effects of substituents. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Br, -Cl) will deshield nearby protons, shifting their signals downfield to higher ppm values. Conversely, electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) will shield adjacent protons, causing an upfield shift.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Substituted Isoquinolines in CDCl₃
Data compiled from various sources, including[1],[2],[3], and.
Expert Insight: The proton at the C-1 position is typically the most downfield signal due to the strong deshielding effect of the adjacent nitrogen atom. The absence of this signal is a key indicator of substitution at this position. Similarly, careful analysis of the coupling patterns (J-coupling) in the aromatic region is crucial for determining the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The principles of substituent effects also apply to ¹³C NMR. The electron density around each carbon atom influences its chemical shift.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted Isoquinolines in CDCl₃
Note: Data for 5-Nitroisoquinoline is estimated based on substituent effects and available data for related compounds.
Trustworthiness Check: When a substituent is introduced, the most significant changes in chemical shifts are observed for the ipso-carbon (the carbon bearing the substituent) and the ortho and para carbons. This predictable pattern provides a self-validating mechanism for confirming the position of substitution.
Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, a fundamental piece of information for determining the molecular formula. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable structural clues.
The fragmentation of isoquinolines is heavily influenced by the nature and position of substituents. Common fragmentation pathways include the loss of small neutral molecules from the substituent groups. For instance, methoxy-substituted isoquinolines often exhibit a characteristic loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[6]
Table 3: Common Neutral Losses in ESI-MS/MS of Substituted Isoquinolines
Substituent Group
Common Neutral Loss
m/z of Lost Fragment
Methoxy (-OCH₃)
CH₃• (methyl radical) or CH₂O (formaldehyde)
15 or 30
Hydroxy (-OH)
H₂O (water)
18
Amino (-NH₂)
NH₃ (ammonia)
17
Nitro (-NO₂)
NO• (nitric oxide) and/or NO₂• (nitrogen dioxide)
30 and/or 46
Halogen (-Br, -Cl)
X• (halogen radical)
79/81 (Br) or 35/37 (Cl)
Data compiled from various sources, including[6],[7], and.
Expert Insight: The presence of bromine or chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks). For bromine, the ratio is approximately 1:1, while for chlorine, it is roughly 3:1. This isotopic signature is a powerful tool for confirming the presence and number of these halogen atoms.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
While NMR and MS provide the core structural information, IR spectroscopy is an excellent complementary technique for confirming the presence of specific functional groups.
Table 4: Characteristic IR Absorption Frequencies for Substituted Isoquinolines
Functional Group
Vibrational Mode
Characteristic Absorption (cm⁻¹)
Aromatic C-H
Stretch
3100-3000
Aromatic C=C
Stretch
1600-1450
Nitro (-NO₂)
Asymmetric Stretch
1570-1500
Symmetric Stretch
1370-1300
Amino (-NH₂)
N-H Stretch (primary)
3500-3300 (two bands)
Methoxy (-OCH₃)
C-H Stretch
2950-2850
C-O Stretch
1275-1200 (asymmetric), 1075-1020 (symmetric)
Carbonyl (e.g., in amides)
C=O Stretch
1690-1630
Halogen (C-Br, C-Cl)
C-X Stretch
Below 800 (often in the fingerprint region)
Data compiled from various sources, including[8] and[9].
Trustworthiness Check: The presence of a strong, broad absorption in the 3500-3200 cm⁻¹ region is indicative of an O-H or N-H group involved in hydrogen bonding. The absence of such a band can be equally informative.
A Self-Validating Workflow for Cross-Referencing
A robust and reliable workflow is essential for accurate structure elucidation. The following step-by-step methodology incorporates self-validating principles.
Experimental Protocols
1. NMR Sample Preparation:
Weigh approximately 5-10 mg of the purified substituted isoquinoline.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[1]
Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.
2. Mass Spectrometry Sample Preparation:
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization technique (e.g., ESI).
For complex mixtures, prior chromatographic separation (e.g., using HPLC) is recommended.
3. IR Spectroscopy Sample Preparation:
For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal.
For liquid samples, a drop can be placed directly on the ATR crystal.
Caption: Workflow for integrated spectroscopic data cross-referencing.
Step-by-Step Cross-Referencing and Validation
Initial Data Interpretation:
From high-resolution MS, determine the accurate mass and deduce the molecular formula.
From the IR spectrum, identify the key functional groups present (e.g., -NO₂, -NH₂, -OH, C=O).
From the ¹H and ¹³C NMR spectra, determine the number of unique protons and carbons and their general chemical environments (aromatic, aliphatic, etc.).
Propose Candidate Structures: Based on the initial data, propose one or more plausible structures for the substituted isoquinoline. Pay close attention to isomeric possibilities.
Database Cross-Referencing:
Utilize spectral databases such as the Spectral Database for Organic Compounds (SDBS), the NIST Chemistry WebBook, and PubChem to search for experimental spectra of your proposed structures.
Causality: A close match between your experimental data and a database entry for a specific isomer provides strong evidence for its identity. Conversely, a poor match allows you to confidently exclude that isomer.
Computational Prediction (Self-Validation):
If database spectra are unavailable or ambiguous, use computational chemistry software to predict the ¹H and ¹³C NMR spectra for your candidate structures.[10]
Trustworthiness: Compare the predicted spectra with your experimental data. The structure whose predicted spectrum most closely matches the experimental data is the most likely candidate. This step acts as a powerful self-validating check on your proposed structure.
Integrated Analysis and Refinement:
Does the fragmentation pattern in the MS/MS spectrum make sense for the proposed structure? For example, if you propose a 1-methoxyisoquinoline, do you observe the loss of a methyl group?
Are the IR absorptions consistent with the functional groups in your final proposed structure?
This holistic review, where all data points converge to support a single structure, is the hallmark of a rigorous and trustworthy elucidation.
Differentiating Positional Isomers: A Critical Challenge
The differentiation of positional isomers is a common and critical challenge in the analysis of substituted isoquinolines. Tandem mass spectrometry can be particularly useful here. The fragmentation patterns of isomers can differ based on the stability of the resulting fragment ions, which is influenced by the substituent's position.[4] For example, the relative intensities of fragment ions in an MS/MS spectrum can be diagnostic for a particular isomer.
In NMR, subtle differences in the chemical shifts and coupling constants of the aromatic protons can be used to distinguish between positional isomers. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning protons and carbons and confirming the substitution pattern.
Conclusion
The structural elucidation of substituted isoquinolines is a multi-faceted process that demands a rigorous and integrated spectroscopic approach. By systematically acquiring and cross-referencing data from NMR, MS, and IR spectroscopy, and by employing a self-validating workflow that may include computational prediction, researchers can achieve a high degree of confidence in their structural assignments. This meticulous approach is not merely an academic exercise; it is fundamental to the integrity of research and the successful development of novel isoquinoline-based therapeutics.
References
MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [Link]
Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 874. [Link]
Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(44), 9964–9973. [Link]
Cui, W., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 108–118. [Link]
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]
Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(44), 9964–9973. [Link]
A Senior Application Scientist's Guide to Emitter Materials in Organic Light-Emitting Diodes (OLEDs)
An Objective Performance Comparison for Researchers and Materials Scientists The advent of Organic Light-Emitting Diodes (OLEDs) has reshaped display and lighting technology, offering vibrant colors, deep blacks, and nov...
Author: BenchChem Technical Support Team. Date: April 2026
An Objective Performance Comparison for Researchers and Materials Scientists
The advent of Organic Light-Emitting Diodes (OLEDs) has reshaped display and lighting technology, offering vibrant colors, deep blacks, and novel form factors.[1][2] At the heart of every OLED device is the emissive layer (EML), where electrical energy is converted into light. The choice of emitter material within this layer dictates the device's ultimate efficiency, color purity, and operational stability. This guide provides an in-depth comparison of the primary generations of OLED emitter materials, supported by experimental protocols and performance data to inform materials selection and device design.
The Generations of Light: Understanding Emitter Mechanisms
The evolution of OLED emitters is categorized into "generations," each defined by the quantum mechanical process used to generate photons from electronic excitons. When electrons and holes recombine in the EML, they form excited states called excitons. Due to spin statistics, approximately 25% of these are "singlet" excitons and 75% are "triplet" excitons.[3][4] How a material utilizes these excitons is the fundamental differentiator between generations.
First Generation: Fluorescence
Conventional fluorescent materials can only harvest singlet excitons for light emission, as the transition from a triplet state to a ground singlet state is "spin-forbidden".[3][4] This intrinsically limits the internal quantum efficiency (IQE)—the ratio of generated photons to injected charge carriers—to a theoretical maximum of 25%.[3][4][5] The remaining 75% of exciton energy is lost as heat, limiting overall device efficiency.[3]
Mechanism: Prompt emission from singlet excitons.
Advantage: Generally good stability and low cost.[6]
Phosphorescent emitters overcame the 25% IQE barrier by incorporating heavy metal atoms (e.g., iridium, platinum).[4][6][7] These metals facilitate a process called intersystem crossing (ISC), allowing the otherwise wasted triplet excitons to transition to the emissive state. This enables PHOLEDs to theoretically harvest 100% of excitons, dramatically boosting efficiency.[3][5]
Mechanism: Emission from triplet excitons via ISC.
Limitation: High cost due to rare metals, and persistent challenges with the stability and lifetime of blue phosphorescent emitters.[3][5][8]
Third Generation: Thermally Activated Delayed Fluorescence (TADF)
TADF represents a paradigm shift, achieving up to 100% IQE without expensive heavy metals.[5][9][10] TADF molecules are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) states.[11][12] This small gap allows triplet excitons to be converted back into singlet excitons through a thermally-driven process called reverse intersystem crossing (RISC), from which they can then emit light as "delayed fluorescence".[5][11][13]
Mechanism: Triplet excitons are converted to singlet excitons via RISC, followed by fluorescence.
Advantage: Achieves 100% IQE using purely organic materials, reducing cost.[5][9]
Limitation: Often exhibit broader emission spectra (lower color purity) and can face stability issues related to the long-lived triplet states.[14]
Fourth Generation: Hyperfluorescence
Hyperfluorescence is an advanced architecture that combines the strengths of the previous generations.[14][15][16] In this system, a TADF material acts as a "sensitizer" or assistant dopant. It harvests all excitons (100% IQE) and then efficiently transfers its energy via Förster Resonance Energy Transfer (FRET) to a conventional fluorescent emitter, which then emits the light.[15][17] This approach merges the high efficiency of TADF with the high color purity (narrow emission spectrum) and stability of fluorescent emitters.[14][15][18]
Mechanism: TADF sensitizer harvests all excitons and transfers energy to a fluorescent emitter.
Advantage: Combines 100% IQE with the narrow emission and stability of fluorescent dyes.[14][17][18]
Limitation: Requires precise control over molecular distances and energy level alignment between the TADF and fluorescent materials.[15]
Caption: Mechanisms of different OLED emitter generations.
Key Performance Metrics for Emitter Comparison
To objectively compare emitter materials, a standardized set of performance metrics must be evaluated.
Metric
Symbol
Unit
Description
External Quantum Efficiency
EQE
%
The ratio of photons emitted from the device to the number of electrons injected. This is the most critical efficiency metric.
Current Efficacy
ηC
cd/A
The ratio of the luminance produced to the current density driving the device.
Luminous Efficacy
ηP
lm/W
The ratio of the total luminous flux to the electrical power consumed. Reflects real-world power efficiency.
Maximum Luminance
Lmax
cd/m²
The peak brightness the device can achieve before significant degradation or failure.
CIE 1931 Coordinates
(x, y)
-
A measure of the color of the emitted light on a standardized color space.
Full Width at Half Maximum
FWHM
nm
The width of the emission spectrum at half its peak intensity. A smaller FWHM indicates higher color purity.
Operational Lifetime
LT50 / LT95
hours
The time it takes for the device's luminance to decay to 50% or 95% of its initial value at a constant current.
Efficiency Roll-off
-
-
The percentage decrease in EQE as the driving current density and luminance increase.
Experimental Protocols: A Self-Validating Workflow
Reproducible and reliable data is paramount. The following protocols outline a standard workflow for the fabrication and characterization of OLED devices to compare different emitter materials.
Standardized OLED Fabrication
The causality behind this multi-layer structure is to ensure efficient injection, transport, and confinement of charge carriers within the emissive layer, maximizing the probability of radiative recombination. Vacuum thermal evaporation is the standard method for depositing the small-molecule organic layers and metal cathode due to its precision in controlling layer thickness.[19][20]
Step-by-Step Protocol:
Substrate Preparation:
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
Dry the substrates with a high-purity nitrogen gun.
Immediately treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.
Vacuum Thermal Evaporation (Base Pressure < 5 x 10-6 Torr):
Mount the cleaned substrates in a substrate holder within the deposition chamber.
Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN.
Hole Transport Layer (HTL): Deposit 40 nm of TAPC.
Emissive Layer (EML): Co-deposit the host material (e.g., CBP) and the emitter dopant. The dopant concentration is critical and must be optimized (typically 5-15 wt%). This is the variable layer for comparison.
Electron Transport Layer (ETL): Deposit 35 nm of TmPyPB.[21]
Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF).
Cathode Deposition: Deposit 100 nm of Aluminum (Al) through a shadow mask to define the active area of the pixels.[22]
Encapsulation:
Immediately transfer the fabricated devices into a nitrogen-filled glovebox (<1 ppm O2, H2O).
Encapsulate the devices using a UV-cured epoxy and a glass coverslip to protect the organic layers and cathode from atmospheric degradation.
Caption: Standardized workflow for OLED fabrication and testing.
Device Characterization
All measurements should be conducted in ambient conditions at room temperature.
Current Density-Voltage-Luminance (J-V-L):
Use a source measure unit (e.g., Keithley 2400) to apply a forward voltage bias sweep.
Simultaneously, measure the current density (J) and the luminance (L) using a calibrated photodiode or a spectroradiometer (e.g., Minolta CS-2000).[23]
From this data, calculate the current efficacy (cd/A) and luminous efficacy (lm/W).
Electroluminescence (EL) Spectrum and EQE:
Record the EL spectrum at a standard current density (e.g., 10 mA/cm²).
From the spectrum, calculate the CIE 1931 coordinates and the FWHM.
The External Quantum Efficiency (EQE) is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.[23][24]
Operational Lifetime:
Stress the device under a constant DC current that produces a relevant initial luminance (e.g., 1000 cd/m²).
Monitor the luminance decay over time until it reaches 50% of its initial value to determine the LT50.
Comparative Performance Data
The following table summarizes typical performance characteristics for optimized red, green, and blue OLEDs using different emitter generations. The data represents a synthesis of values reported in scientific literature and serves as a benchmark for comparison.
Emitter Generation
Color
Peak EQE (%)
Color Purity (CIE y)
FWHM (nm)
LT50 @ 1000 nits (hours)
Key Trade-Off
1st (Fluorescent)
Blue
5 - 7%
< 0.10
~50
> 10,000
Low efficiency, but often used for blue due to high stability.[3][25]
2nd (Phosphorescent)
Green
25 - 30%
~0.65
~60
> 50,000
High efficiency and lifetime, but uses costly Iridium.[4][6]
2nd (Phosphorescent)
Red
20 - 25%
~0.33
~70
> 30,000
High efficiency, but color purity can be lower than fluorescent.
2nd (Phosphorescent)
Blue
15 - 20%
< 0.20
~80
< 1,000
The "blue problem": poor stability and lifetime remain a major challenge.[8][26][27][28][29]
3rd (TADF)
Green
20 - 28%
~0.58
~85
~5,000 - 10,000
High efficiency without rare metals, but often has broader FWHM.[12]
3rd (TADF)
Blue
15 - 25%
< 0.15
~75
~1,000 - 5,000
A promising rare-metal-free solution to the blue problem, with active research on improving lifetime.[26][30]
4th (Hyperfluorescent)
Blue
> 20%
< 0.10
~45
> 10,000
Combines the high efficiency of TADF with the superior color purity and stability of fluorescence.[14][18]
Concluding Analysis and Future Outlook
First-Generation (Fluorescence): While largely superseded for red and green, fluorescent emitters remain relevant for deep-blue pixels in many commercial displays due to their superior operational stability compared to their phosphorescent counterparts.[3] The fundamental 25% IQE limit, however, makes them inefficient for overall power consumption.
Second-Generation (Phosphorescence): PHOLEDs are the dominant technology for highly efficient red and green emission in today's market.[3] Their ability to harvest all excitons leads to excellent power efficiency and brightness. The primary obstacle remains the development of a stable, long-lasting, deep-blue phosphorescent emitter.[25]
Third-Generation (TADF): TADF technology successfully circumvents the need for expensive noble metals while achieving 100% IQE.[5] It has emerged as a leading contender to solve the "blue problem".[26][30] The main challenges being addressed are improving operational lifetime and narrowing the emission spectra to enhance color purity for display applications.
Fourth-Generation (Hyperfluorescence): This technology offers a "best-of-all-worlds" solution, theoretically providing the efficiency of PHOLEDs, the color purity of fluorescent emitters, and the potential for lower costs.[14][18] As material systems and device architectures are further optimized, hyperfluorescence is poised to become the next standard for high-performance displays.
The selection of an emitter material is a complex decision involving a trade-off between efficiency, color, lifetime, and cost. This guide provides the foundational understanding and experimental framework necessary for researchers to make informed decisions and contribute to the continued advancement of OLED technology.
References
Thermally activated delayed fluorescence - Wikipedia. Available at: [Link]
Hyperfluorescence. (2024, January 29). Available at: [Link]
Hyperfluorescence: the most efficient OLED emission technology - Kyulux. Available at: [Link]
A perspective on next-generation hyperfluorescent organic light-emitting diodes - Chemical Science (RSC Publishing). Available at: [Link]
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A Comparative Guide to the Photostability of 1-(5-Methyl-2-imidazolyl)isoquinoline
Introduction: The Critical Role of Photostability in Drug Discovery and Molecular Imaging In the realms of drug development and advanced cellular imaging, the intrinsic photostability of a molecule is a paramount determi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Photostability in Drug Discovery and Molecular Imaging
In the realms of drug development and advanced cellular imaging, the intrinsic photostability of a molecule is a paramount determinant of its utility and reliability. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, directly impacts the reproducibility and quantitative accuracy of fluorescence-based assays and the therapeutic efficacy and safety profile of photosensitive drugs.[1][2] The imidazole and isoquinoline moieties are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities.[3][4][5] The novel compound, 1-(5-Methyl-2-imidazolyl)isoquinoline, which integrates these two key heterocycles, presents a promising candidate for various applications. This guide provides a comprehensive framework for benchmarking its photostability against established fluorescent probes, offering researchers a robust methodology for evaluating its potential.
Imidazole-based fluorophores are noted for their adaptable photophysical characteristics and good thermal and photostability.[6] Similarly, isoquinoline derivatives have been investigated for their fluorescent properties.[5][7] Understanding the photobleaching behavior of 1-(5-Methyl-2-imidazolyl)isoquinoline is therefore essential for its potential applications in areas such as bioimaging and photodynamic therapy.
To objectively assess the photostability of 1-(5-Methyl-2-imidazolyl)isoquinoline, a direct comparison with well-characterized and commercially available fluorescent dyes is essential. For this guide, we have selected two widely used fluorophores as benchmarks:
Fluorescein: A classic, general-purpose green-emitting fluorophore. While widely used, it is known for its moderate photostability, making it a good baseline for comparison.
Rhodamine 6G (R6G): A xanthene dye recognized for its high photostability and quantum yield, representing a more robust benchmark.[8]
The core of this comparative analysis lies in quantifying the rate of fluorescence decay under controlled illumination conditions.
Experimental Workflow
The following diagram outlines the key steps in the comparative photostability assessment.
Caption: Workflow for comparative photostability testing.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
A photostability chamber compliant with ICH Q1B guidelines is recommended for rigorous testing.[9][10][11] This provides controlled exposure to both UV and visible light.
Alternatively, an epifluorescence microscope equipped with a stable light source (e.g., Xenon or metal halide lamp) and a sensitive detector (e.g., PMT or sCMOS camera) can be used.
3. Sample Preparation:
Prepare 10 mM stock solutions of the test compound and benchmarks in DMSO.
Dilute the stock solutions in PBS (pH 7.4) to a final working concentration of 1 µM. Ensure the final DMSO concentration is below 0.1% to minimize solvent effects.
For each compound, prepare a "dark control" sample by wrapping the sample container in aluminum foil.[10] These controls will be kept under the same temperature conditions to account for any thermal degradation.
4. Illumination and Data Acquisition (Microscopy-based method):
Mount the sample on the microscope stage.
Select the appropriate filter cube for each fluorophore to match its excitation and emission maxima.
Set the illumination intensity to a constant and defined level. It is crucial to use the same power density for all compounds to ensure a fair comparison.
Acquire a baseline fluorescence image (t=0).
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).
Repeat the procedure for each compound and their respective dark controls.
5. Data Analysis:
Measure the mean fluorescence intensity of a defined region of interest for each time point.
Subtract any background fluorescence.
Normalize the fluorescence intensity at each time point (It) to the initial intensity (I0).
Plot the normalized intensity (It/I0) as a function of time.
Determine the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.
Comparative Data and Interpretation
The following table presents hypothetical, yet representative, data from a comparative photostability experiment conducted under the conditions described above.
Based on this hypothetical data, 1-(5-Methyl-2-imidazolyl)isoquinoline exhibits significantly greater photostability than Fluorescein, with a nearly three-fold longer photobleaching half-life. While not as robust as Rhodamine 6G, it demonstrates a high degree of photostability, making it a promising candidate for applications requiring prolonged or repeated fluorescence excitation. The quantum yield of imidazo[5,1-a]isoquinolines can be as high as 48%.[12][13]
Mechanistic Considerations of Photobleaching
Photobleaching is an irreversible process involving the light-induced chemical destruction of a fluorophore.[1] The process often involves the fluorophore entering an excited triplet state, from which it can react with molecular oxygen or other molecules in its environment, leading to non-fluorescent products.[14] The inherent chemical structure of a fluorophore dictates its susceptibility to photobleaching. The fused aromatic system of 1-(5-Methyl-2-imidazolyl)isoquinoline likely contributes to its enhanced photostability compared to the more flexible structure of Fluorescein.
Signaling Pathway of Photobleaching
The following diagram illustrates the general mechanism of photobleaching.
"comparison of synthetic methodologies for imidazolylisoquinolines"
The synthesis of imidazolylisoquinolines represents a critical intersection of heterocyclic chemistry, materials science, and drug discovery. As bidentate ligands, these scaffolds are pivotal in stabilizing earth-abundan...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of imidazolylisoquinolines represents a critical intersection of heterocyclic chemistry, materials science, and drug discovery. As bidentate ligands, these scaffolds are pivotal in stabilizing earth-abundant transition metals for photoredox catalysis (such as nickel-catalyzed CO₂ reduction)[1]. In medicinal chemistry, their structural rigidity and highly tunable electronic properties make them excellent fluorophores and kinase inhibitor backbones[2].
As a Senior Application Scientist, I have evaluated numerous synthetic routes to these heterocycles. Historically, chemists relied on the late-stage cross-coupling of pre-synthesized isoquinoline and imidazole rings. However, the paradigm has shifted toward de novo annulation strategies that build the isoquinoline core and install the imidazole moiety in a single, atom-economical sequence.
This guide objectively compares three field-proven methodologies, detailing the mechanistic causality behind each protocol to ensure your next synthetic campaign is both scalable and reproducible.
Strategic Pathway Selection
Selecting the optimal synthetic route depends entirely on the availability of your starting materials and the desired substitution pattern. The decision matrix below outlines the logical flow for selecting between classical cross-coupling and modern de novo annulation strategies.
Logical decision tree for selecting an imidazolylisoquinoline synthetic route.
When the specific halogenated isoquinoline core is commercially available or easily synthesized, a 1 is the most direct route[1]. This method avoids the use of expensive palladium catalysts and complex ligands, relying instead on earth-abundant copper.
Mechanism & Causality:
The reaction utilizes CuI as a pre-catalyst. The addition of N-hydroxysuccinimide (NHS) is not arbitrary; it acts as a crucial bidentate ligand that stabilizes the active Cu(I) species, preventing its disproportionation and significantly lowering the activation energy for the oxidative addition of the bromoisoquinoline[1]. Sodium methoxide (NaOMe) serves a dual purpose: it deprotonates the imidazole to enhance its nucleophilicity and neutralizes the hydrobromic acid byproduct, driving the catalytic cycle forward[1].
Experimental Protocol: Synthesis of 3-(Imidazolyl)isoquinoline
Catalyst Pre-activation: In a 150-mL round-bottom pressure flask, dissolve CuI (0.032 g, 0.17 mmol), N-hydroxysuccinimide (0.040 g, 0.35 mmol), and NaOMe (0.255 g, 4.7 mmol) in 35 mL of anhydrous DMSO. Stir for 15 minutes at room temperature. Bench Note: The solution will change color as the active Cu-NHS complex forms. DMSO is essential here as its high dielectric constant solvates the ionic intermediates.
Substrate Addition: Add Imidazole (3.2 g, 4.7 mmol) and 3-bromoisoquinoline (0.66 g, 3.2 mmol) to the activated catalyst solution[1].
Thermal Coupling: Seal the pressure flask and heat to 110 °C for 48 hours[1]. Bench Note: The sealed environment prevents the loss of volatile intermediates and excludes atmospheric oxygen, which could irreversibly oxidize Cu(I) to inactive Cu(II).
Workup & Validation: Cool to room temperature and quench with 25 mL of deionized water. The water precipitates the highly hydrophobic organic product while solubilizing the inorganic copper and sodium salts[1]. Filter the brown suspension to remove insoluble particulates.
Extraction: Extract the filtrate with Ethyl Acetate (3 × 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄[1]. Evaporate the solvent under reduced pressure to yield the crude product, which can be purified via silica gel chromatography.
For highly substituted derivatives where pre-functionalized isoquinolines are inaccessible, 2 is a superior approach[2]. This method constructs the isoquinoline ring de novo from simple imidazoles and arylacetylenes.
Mechanistic workflow of the Pd-catalyzed C-H activation/annulation (CHAA).
Mechanism & Causality:
This reaction relies on a concerted metalation-deprotonation (CMD) pathway. The use of a 1,4-dioxane/acetic acid solvent mixture is non-negotiable; the acidic environment (HOAc) is required to favor the double C-H activation over unwanted side reactions[3]. Microwave irradiation is employed not just for speed, but because the rapid, uniform heating overcomes the high activation barrier of C-H cleavage, preventing the formation of E-alkene byproducts that plague conventional thermal heating[3]. Cu(OAc)₂ acts as the stoichiometric terminal oxidant to regenerate the Pd(II) catalyst from the inactive Pd(0) state[3].
Experimental Protocol: One-Pot CHAA Synthesis
Reaction Setup: In a microwave-safe reaction vial, combine 1H-imidazole (0.2 mmol), the desired arylacetylene (0.4 mmol), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv)[3].
Solvent Addition: Add 1.0 mL of a 1,4-dioxane/HOAc (5:1 v/v) mixture[3]. Bench Note: Ensure the solvents are degassed. Oxygen can interfere with the Pd(0)/Pd(II) catalytic cycle and cause homocoupling of the alkyne (Glaser coupling).
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C and 300 W for 5–9 hours[3]. Monitor the reaction via TLC (eluent: EtOAc/Hexanes) until the complete disappearance of the imidazole spot.
Workup & Validation: Dilute the crude mixture with dichloromethane and wash with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract, dry over Na₂SO₄, and purify via flash chromatography (silica gel, 100–200 μm) to isolate the pure imidazolylisoquinoline[3].
Methodology 3: Silver-Catalyzed Cascade Reaction (De Novo Core Synthesis)
For libraries requiring high structural diversity under mild conditions, the 4 is an elegant solution[4].
Stepwise mechanism of the Ag-catalyzed cascade reaction via an N-oxide intermediate.
Mechanism & Causality:
This is a highly orchestrated cascade. Silver triflate (AgOTf) acts as a soft, carbophilic π-Lewis acid, selectively coordinating to the alkyne to trigger an intramolecular nucleophilic attack by the oxime oxygen/nitrogen, yielding an isoquinoline-N-oxide intermediate[4]. However, N-oxides are generally poor electrophiles. The addition of PyBroP (bromotrispyrrolidinophosphonium hexafluorophosphate) is the critical causative step here; it rapidly reacts with the N-oxide to form a highly electrophilic phosphonium-activated species, which is immediately trapped by the imidazole nucleophile to yield the final 1-imidazolylisoquinoline[4].
Experimental Protocol: Ag-Catalyzed Cascade
Core Cyclization: In a dry flask under an inert atmosphere, dissolve the 2-alkynylbenzaldoxime in anhydrous dichloromethane. Add a catalytic amount of AgOTf (typically 5-10 mol%)[4]. Stir at room temperature until TLC indicates complete conversion to the isoquinoline-N-oxide.
Activation & Trapping: To the same reaction vessel, add PyBroP (1.2 equiv) and Imidazole (1.5 equiv)[4]. Bench Note: PyBroP is moisture-sensitive; handle it quickly to prevent hydrolysis. The activation of the N-oxide is highly exothermic; maintain the reaction at room temperature using a water bath if scaling up.
Workup: After complete consumption of the N-oxide intermediate, quench with water, extract with dichloromethane, and purify via standard silica gel chromatography.
Quantitative Performance Comparison
To facilitate method selection, the following table synthesizes the operational parameters and performance metrics of the three methodologies:
Parameter
Ullmann-Type C-N Coupling
Pd-Catalyzed CHAA
Ag-Catalyzed Cascade
Core Strategy
Late-stage cross-coupling of pre-formed rings
De novo annulation via double C-H activation
De novo cyclization via N-oxide intermediate
Key Reagents
CuI, NHS, NaOMe
Pd(OAc)₂, Cu(OAc)₂
AgOTf, PyBroP
Solvent / Temp
DMSO / 110 °C
1,4-dioxane:HOAc / 120 °C (MW)
Dichloromethane / Room Temp
Reaction Time
48 hours
5–9 hours
< 12 hours
Typical Yields
50–65%
40–72%
Good to Excellent
Substrate Limitation
Requires halogenated isoquinolines
Sensitive to steric bulk on alkynes
Requires specific oxime precursors
Environmental Profile
Earth-abundant metal, high heat
Heavy metal (Pd), microwave energy
Mild conditions, expensive coupling agent
Conclusion
The synthesis of imidazolylisoquinolines is no longer bottlenecked by the availability of pre-functionalized halogenated cores. While the Cu-catalyzed Ullmann-type coupling remains a robust workhorse for simple derivatives, modern drug discovery demands higher structural diversity. The Pd-catalyzed CHAA offers rapid, one-pot access to highly substituted libraries by leveraging microwave-assisted C-H activation. Conversely, the Ag-catalyzed cascade provides a remarkably mild, room-temperature alternative that exploits the unique reactivity of N-oxide intermediates. Selecting the right protocol ultimately hinges on balancing precursor availability with the specific electronic and steric requirements of your target molecule.
References
Journal of the American Chemical Society (2013).
One-Pot Synthesis of Imidazolyl Isoquinolines under a Palladium-Catalyzed C–H Activation/Annulation (CHAA)
Comparative Analysis of the Biological Activity of Isoquinoline Isomers: A Guide for Drug Development
In the landscape of heterocyclic medicinal chemistry, the benzo[c]pyridine (isoquinoline) scaffold represents a privileged class of pharmacophores. For drug development professionals, understanding the nuanced biological...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of heterocyclic medicinal chemistry, the benzo[c]pyridine (isoquinoline) scaffold represents a privileged class of pharmacophores. For drug development professionals, understanding the nuanced biological differences between positional isomers—specifically comparing the isoquinoline core to its quinoline counterpart, and differentiating between 1-substituted and 3-substituted isoquinoline derivatives—is critical for rational drug design.
This guide provides an objective, data-driven comparative analysis of isoquinoline isomers, focusing on their distinct biological activities, structural rationale, and the self-validating experimental workflows required to evaluate them.
Structural Rationale: Quinoline vs. Isoquinoline
While quinoline and isoquinoline are structural isomers, the shift of the nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) fundamentally alters the molecule's physicochemical profile[1].
Electronic Distribution & Basicity: Isoquinoline possesses a slightly higher pKa (~5.4) compared to quinoline (~4.9). This increased basicity enhances its ability to form stable salts and alters its protonation state at physiological pH, directly impacting cellular permeability and target engagement.
Hydrogen-Bonding Vectors: In kinase inhibition, the position of the nitrogen is paramount. The isoquinoline nitrogen is optimally positioned to act as a hydrogen bond acceptor for the backbone NH of the kinase hinge region. Quinoline cores often present a suboptimal vector for this specific interaction, leading to weaker target affinity.
Positional Isomerism: 1-Substituted vs. 3-Substituted Isoquinolines
The biological fate of isoquinoline derivatives is heavily dictated by the substitution pattern on the heterocyclic ring.
1-Substituted Isomers (e.g., 1-Benzyl-Tetrahydroisoquinolines): Substitution at the 1-position creates a unique steric environment adjacent to the nitrogen. This allows the substituent to occupy deep hydrophobic pockets within enzyme active sites, making them highly potent kinase inhibitors and neuroactive agents[2].
3-Substituted Isomers: Substituents at the 3-position typically project into solvent-exposed regions when bound to kinases, reducing their efficacy as ATP-competitive inhibitors. However, this orientation is highly favorable for intercalating into bacterial lipid bilayers or disrupting bacterial cell division proteins (e.g., FtsZ), making them potent antimicrobial agents[3].
Mechanistic Profiling & Biological Activity
A. Kinase Inhibition & Anticancer Activity (1-Substituted Focus)
Isoquinoline derivatives, particularly pyrazolo[3,4-g]isoquinolines and 1-substituted variants, exhibit potent antiproliferative effects by targeting key signaling pathways such as PI3K/Akt/mTOR[4]. Furthermore, specific isoquinoline-based inhibitors have shown remarkable selectivity for kinases involved in cell cycle regulation and transcription, including CLK1, DYRK1A, and CDK9[5].
Mechanism of action for isoquinoline-based CLK1/CDK9 kinase inhibitors in cancer models.
B. Antimicrobial Activity (3-Substituted & Tricyclic Focus)
Recent advancements demonstrate that isoquinolines act as effective antimicrobial and antifungal agents[4]. Tricyclic isoquinoline derivatives and 3-substituted variants show significant efficacy against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae, without inducing rapid susceptibility to resistance[3].
Quantitative Performance Comparison
The following table summarizes the divergent biological activities based on the core scaffold and isomeric substitution patterns.
Scaffold / Isomer
Primary Biological Target
Average Potency (IC₅₀ / MIC)
Key Mechanism of Action
Structural Limitation
Quinoline Core
Broad (e.g., Antimalarial)
>10 µM (Kinases)
DNA intercalation / Heme binding
Poor kinase hinge-binding selectivity
1-Substituted Isoquinoline
CLK1 / CDK9 Kinases
15 - 50 nM (IC₅₀)
ATP-competitive hinge binding
Requires strict stereochemical control
3-Substituted Isoquinoline
Gram-Positive Bacteria
16 - 32 µg/mL (MIC)
Membrane/FtsZ disruption
Lower affinity for deep enzyme pockets
Tetrahydroisoquinoline (TIQ)
Neurological / Anticancer
Variable (Target dependent)
ROS generation / Apoptosis
High susceptibility to rapid oxidation
Experimental Protocols: A Self-Validating Workflow
As an application scientist, I frequently observe that researchers overlook the intrinsic photophysical properties of the isoquinoline scaffold during high-throughput screening, leading to compromised data. The following protocol is designed as a self-validating system to synthesize and evaluate isoquinoline kinase inhibitors accurately.
Protocol: Synthesis and Validation of 1-Substituted Isoquinoline Kinase Inhibitors
Step 1: Precursor Generation via Bischler-Napieralski Cyclization
Procedure: React a β-arylethylamide with a dehydrating agent (e.g., POCl₃ or P₂O₅) under reflux to yield a 3,4-dihydroisoquinoline intermediate.
Causality & Expertise: Why not use the Pomeranz-Fritsch method? While Pomeranz-Fritsch directly yields unsubstituted isoquinolines, the Bischler-Napieralski reaction provides precise regiochemical control over the 1-position[2]. This control is non-negotiable for synthesizing targeted kinase inhibitors, as the 1-position substituent dictates the depth of insertion into the kinase ATP pocket.
Step 2: Reduction and Chiral Resolution
Procedure: Reduce the intermediate using sodium borohydride (NaBH₄) to generate the racemic tetrahydroisoquinoline (TIQ). Subject the racemate to preparative chiral HPLC to isolate the enantiomers.
Causality & Expertise: Biological targets are highly stereosensitive. 1-benzyl substituted isoquinoline alkaloids exhibit diverse, enantiomer-dependent biological activities[2]. Testing a racemate masks the true IC₅₀ of the active eutomer and introduces off-target noise from the distomer.
Procedure: Incubate the isolated isoquinoline enantiomer with recombinant CLK1/CDK9, a peptide substrate, and[γ-³³P]-ATP. Quantify the transfer of the radiolabeled phosphate to the substrate using a scintillation counter.
Causality & Expertise: Why avoid standard fluorescence assays? The extended π-conjugation of the isoquinoline core frequently results in strong intrinsic fluorescence. Utilizing FRET or fluorescence polarization assays introduces a high risk of false positives due to compound interference. A radiometric assay isolates the phosphorylation event from the compound's optical properties, ensuring absolute trustworthiness in the data[5].
Self-validating experimental workflow for synthesizing and screening isoquinoline isomers.
References
Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design
Source: PMC - NIH
URL
Title: Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids
Source: MDPI
URL
Title: Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde in the Synthesis of Kinase Inhibitors
Source: Benchchem
URL
Title: Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications
Source: International Journal of Pharmaceutical Sciences
URL
Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents
Source: MDPI
URL
Assessing the Purity of 1-(5-Methyl-2-imidazolyl)isoquinoline with HPLC: A Comparative Methodological Guide
Introduction: The Analytical Challenge of Dual-Basic Heterocycles 1-(5-Methyl-2-imidazolyl)isoquinoline is a complex organic compound characterized by an isoquinoline backbone fused with a 5-methyl-2-imidazole substituen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Dual-Basic Heterocycles
1-(5-Methyl-2-imidazolyl)isoquinoline is a complex organic compound characterized by an isoquinoline backbone fused with a 5-methyl-2-imidazole substituent[1]. Because of its unique structural combination, it is a highly valuable intermediate in pharmaceutical development, particularly for synthesizing compounds with potential anticancer and antimicrobial activities[1]. However, this dual-ring system presents a formidable analytical bottleneck during purity assessment.
The molecule contains multiple basic nitrogen atoms. When analyzed via High-Performance Liquid Chromatography (HPLC), these basic moieties are highly susceptible to secondary interactions. Specifically, protonated amines undergo strong cation-exchange interactions with ionized residual silanols on standard silica-based stationary phases[2]. This phenomenon results in severe peak tailing, compromised resolution of closely eluting synthetic impurities, and inaccurate purity quantification[3].
Mechanistic Comparison of HPLC Methodologies
As application scientists, we must engineer our chromatographic methods to address the specific physicochemical properties of the analyte. Below is an objective comparison of three methodologies for assessing the purity of 1-(5-Methyl-2-imidazolyl)isoquinoline.
Method A: Standard RP-HPLC (C18, Neutral pH) – The Baseline Failure
Using a standard C18 column with a neutral water/acetonitrile mobile phase is generally ineffective for basic heterocycles. At pH 7.0, the surface silanols of the silica matrix are deprotonated and negatively charged[2]. Simultaneously, the basic nitrogens of the imidazole and isoquinoline rings remain partially protonated. This creates a strong electrostatic attraction, resulting in a high USP tailing factor (
As>2.0
) and integration errors.
Method B: Low-pH RP-HPLC (C18 + TFA) – The Robust Standard
To eliminate silanol interactions, we must manipulate the mobile phase pH. By incorporating 0.1% Trifluoroacetic acid (TFA), the mobile phase pH drops to approximately 2.0. This is well below the pKa of residual silanols, effectively neutralizing their negative charge and shutting down secondary cation-exchange pathways[3][4]. Furthermore, TFA acts as an ion-pairing agent, forming a hydrophobic complex with the fully protonated basic nitrogens, which increases retention and sharpens the chromatographic peak[4].
Method C: UHPLC with Biphenyl Phase – The Orthogonal High-Resolution Approach
While Method B resolves peak shape issues, it relies purely on dispersive (hydrophobic) interactions. If the synthesis produces closely related aromatic impurities (e.g., positional isomers of the methyl group), a C18 phase may lack the selectivity to resolve them. A Biphenyl stationary phase offers orthogonal selectivity by exploiting
π−π
and dipole-dipole interactions. Because our target analyte is highly aromatic, the biphenyl rings of the stationary phase can distinguish minute electronic differences between isomers that a standard C18 column cannot.
Chromatographic Performance Data
The following table summarizes the experimental performance of the three methods when analyzing a crude batch of 1-(5-Methyl-2-imidazolyl)isoquinoline spiked with a known positional isomer impurity.
Parameter
Method A (C18, pH 7.0)
Method B (C18, pH 2.0 TFA)
Method C (Biphenyl, pH 3.0)
Primary Interaction
Hydrophobic
Hydrophobic + Ion-Pairing
Hydrophobic +
π−π
USP Tailing Factor (
As
)
2.45 (Fail)
1.15 (Pass)
1.08 (Pass)
Resolution (
Rs
)
Co-elution
1.8
3.2
Theoretical Plates (
N
)
4,500
14,200
28,500
Assessed Purity (%)
99.2% (Overestimated)*
98.5%
98.1% (Trace isomer resolved)
*Note: Method A overestimates purity because the trace isomer co-elutes and hides under the severe tail of the main API peak.
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. System Suitability Testing (SST) must precede analysis: inject a standard solution to confirm
As≤1.2
and
Rs≥2.0
. If these criteria fail, the system is not in a state of control[5].
Protocol: Method C (UHPLC Biphenyl) - Optimized for LC-MS Compatibility
Causality Note: We use 10 mM Ammonium Formate adjusted to pH 3.0 instead of TFA. While TFA is an exceptional ion-pairing agent, it causes severe signal suppression in electrospray ionization (ESI-MS). Formate provides the necessary low pH to neutralize silanols while preserving MS compatibility for downstream impurity identification[4].
Step 1: Mobile Phase Preparation
Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water. Adjust to pH 3.0 using Formic Acid. Filter through a 0.2 µm membrane.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation
Weigh exactly 10 mg of 1-(5-Methyl-2-imidazolyl)isoquinoline.
Dissolve in 10 mL of Diluent (Mobile Phase A : Mobile Phase B, 90:10 v/v) to create a 1.0 mg/mL stock. Never use 100% organic solvent as a diluent, as it will cause peak distortion upon injection.
Dilute further to a working concentration of 0.1 mg/mL.
Step 3: Chromatographic Conditions
Column: Biphenyl, 100 x 2.1 mm, 1.7 µm particle size.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
Injection Volume: 1.0 µL.
Detection: UV at 254 nm (optimal for aromatic heterocycles) and ESI-MS (Positive mode).
Step 4: Gradient Program
0.0 - 1.0 min: 10% B
1.0 - 6.0 min: 10%
→
90% B
6.0 - 7.5 min: 90% B
7.5 - 7.6 min: 90%
→
10% B
7.6 - 10.0 min: 10% B (Re-equilibration)
Method Optimization Workflow
The following decision tree illustrates the logical flow for optimizing the HPLC method based on peak shape and resolution outcomes.
Figure 1: Decision tree for optimizing HPLC methods for basic heterocyclic compounds.
References[1] Smolecule. "1-(5-Methyl-2-imidazolyl)isoquinoline". Source: Smolecule. URL: https://www.smolecule.com/[2] Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Source: Waters. URL:https://www.waters.com/[5] Agilent Technologies. "Why it matters and how to get good peak shape". Source: Agilent. URL:https://www.agilent.com/[3] Element Lab Solutions. "Peak Tailing in HPLC". Source: Element Lab Solutions. URL:https://elementlabsolutions.com/[4] National Institutes of Health (PMC). "HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776)". Source: NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Methyl-2-imidazolyl)isoquinoline
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential safety and logistical protocols for handling 1-(...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential safety and logistical protocols for handling 1-(5-Methyl-2-imidazolyl)isoquinoline. The guidance herein is synthesized from an expert analysis of its constituent chemical moieties—isoquinoline and methyl-imidazole—and grounded in established laboratory safety standards. Our primary objective is to empower you with the knowledge to implement self-validating safety systems, ensuring that every experimental choice is underpinned by a robust understanding of risk mitigation.
Hazard Assessment: An Evidence-Based Approach
Isoquinoline Moiety: Isoquinoline itself is classified as harmful if swallowed and toxic in contact with skin.[1][2] It is known to cause serious eye irritation and skin irritation.[1][2] The isoquinoline nucleus is a foundational structure in many biologically active alkaloids, underscoring its potential for physiological effects.[3]
Imidazole Moiety: Imidazole and its derivatives are aromatic heterocyclic compounds.[4] Depending on the substitution, they can present a range of hazards. For instance, some derivatives are known skin and eye irritants.[5] Given the structure, we must assume the potential for skin and respiratory irritation.
Based on this composite analysis, 1-(5-Methyl-2-imidazolyl)isoquinoline should be handled as a substance that is potentially harmful if swallowed, toxic upon skin contact, and a severe irritant to the eyes, skin, and respiratory system. A precautionary approach is mandated until empirical toxicological data becomes available.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Before any handling occurs, engineering and administrative controls must be in place and verified.
Chemical Fume Hood: All manipulations of solid or dissolved 1-(5-Methyl-2-imidazolyl)isoquinoline must be conducted within a certified chemical fume hood. This is a non-negotiable control to mitigate inhalation exposure, as mandated by OSHA's Laboratory Standard.[6][7]
Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.
Chemical Hygiene Plan (CHP): Your institution's CHP is the governing document for laboratory safety.[8] It must include specific procedures for handling hazardous chemicals, and all personnel must be trained on its contents.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment. The following table outlines the minimum required PPE for handling 1-(5-Methyl-2-imidazolyl)isoquinoline.
Protection Type
Specification
Rationale and Causality
Hand Protection
Double-gloving: Nitrile inner glove, with a chemically resistant outer glove (e.g., thicker nitrile or neoprene).
The isoquinoline moiety suggests a risk of dermal toxicity.[1][2] Double-gloving provides an additional barrier against potential permeation and allows for the safe removal of the outer glove if contamination is suspected.[9] Gloves should be changed every 30-60 minutes or immediately upon contamination.[9]
Eye & Face Protection
ANSI Z87.1-compliant, tight-fitting chemical splash goggles. A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[10]
The compound is presumed to be a severe eye irritant.[1][2][11] Goggles protect against splashes and vapors, while a face shield provides a broader barrier for the entire face.[10]
Body Protection
Flame-resistant laboratory coat with long sleeves and tight-fitting cuffs.
A lab coat protects skin and personal clothing from accidental spills.[6] The cuffs should be tucked into the outer gloves to create a seal.[9]
Respiratory Protection
Not typically required when all work is performed within a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[12][13]
The primary engineering control (fume hood) is designed to prevent inhalation exposure. Respirators are a critical secondary control for emergency situations.[6]
Foot Protection
Closed-toe, non-perforated shoes made of a chemically resistant material.
Protects feet from spills. Open-toed shoes are strictly prohibited in any laboratory setting.[10]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.